8-Methylguanosine
Description
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAVEKHKYYDMI-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576674 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36799-17-4 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methylguanosine: A Comprehensive Technical Guide on its Discovery, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylguanosine (m8G) is a purine (B94841) nucleoside analog that has garnered significant interest in the fields of nucleic acid chemistry and molecular biology. Initially identified as a product of free radical-induced damage to RNA and ribonucleosides, its unique properties, particularly its profound ability to stabilize Z-DNA and Z-RNA structures, have made it a valuable tool for studying nucleic acid conformation and protein-nucleic acid interactions. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its synthesis, purification, and characterization. Furthermore, it explores its biological significance, primarily as a marker of oxidative stress, and the current understanding of its formation. This document is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this modified nucleoside.
Discovery and History
The discovery of this compound is rooted in the broader investigation of cellular damage induced by free radicals. Unlike many other modified nucleosides, which are the result of specific enzymatic activity, this compound was identified as an adduct formed from the attack of methyl radicals on guanosine (B1672433). One of the key early studies in this area examined the proliferative properties of C8-substituted guanine (B1146940) ribonucleosides as analogs of adducts formed from free radical attack on RNA and ribonucleosides[1]. This research highlighted that this compound, along with 8-oxo-7,8-dihydroguanosine (8-OxoG), could be synthesized in significant yields and were shown to induce cell proliferation, suggesting a potential role for these radical adducts in cellular signaling and growth[1].
The primary biological significance of this compound and its deoxy-counterpart, 8-methyl-2'-deoxyguanosine, stems from their formation as a result of oxidative and alkylating damage to nucleic acids[2]. While the cellular machinery for repairing various DNA lesions is extensive, the specific pathways for this compound in RNA are less understood. Its presence in biological systems is generally considered a marker of oxidative stress and nucleic acid damage rather than a functional, enzymatically-catalyzed modification.
A significant milestone in this compound research was the discovery of its remarkable ability to stabilize the left-handed Z-DNA conformation[3]. It was found that the incorporation of this compound into oligonucleotides dramatically favors the B-DNA to Z-DNA transition, even under physiological salt conditions[3]. This property is attributed to the steric hindrance of the methyl group at the C8 position, which favors the syn conformation of the guanine base, a hallmark of Z-DNA. This discovery has made this compound a powerful tool for researchers studying the structure and function of Z-DNA and Z-RNA. More recently, 2'-O-Methyl-8-methylguanosine (m8Gm) has been developed as an even more potent stabilizer of Z-RNA, facilitating structural studies of this otherwise transient conformation.
Physicochemical Properties and Quantitative Data
This compound exhibits distinct physicochemical properties that differentiate it from its canonical counterpart, guanosine. The presence of the methyl group at the C8 position has a profound impact on its conformational preference and its ability to influence the structure of nucleic acids.
Conformational Preference
The most significant consequence of C8-methylation is the strong preference for the syn conformation around the glycosidic bond. In this conformation, the purine base is positioned over the ribose sugar ring. This is in contrast to the canonical B-DNA and A-RNA structures where purines are predominantly in the anti conformation. This inherent syn preference is the primary reason for the potent Z-DNA and Z-RNA stabilizing effects of this compound.
Stabilization of Z-form Nucleic Acids
The incorporation of this compound into DNA and RNA oligonucleotides significantly lowers the energetic barrier for the transition from the right-handed B- or A-form to the left-handed Z-form. This stabilization effect has been quantified in various studies.
| Parameter | Native RNA (r(CGCGCG)2) | RNA with one m8Gm (r(CGC[m8Gm]CG)2) | RNA with two m8Gms (r(C[m8Gm]C[m8Gm]CG)2) | Reference |
| Midpoint NaClO4 concentration for A-Z transition (mM) | 4090 | 880 | 100 |
| RNA Duplex | Melting Temperature (Tm) in 7M NaClO4 (°C) | ΔTm relative to native RNA (°C) | Reference |
| native RNA r(CGCGCG)2 | ~58 | - | |
| r(CGC[m8Gm]CG)2 (one m8Gm) | ~64 | +6 | |
| r(C[m8Gm]C[m8Gm]CG)2 (two m8Gms) | ~73 | +15 | |
| native RNA r(CGCGUGCG)/r(CGCACGCG) | ~60 | - | |
| r(C[m8Gm]CGU[m8Gm]CG)/r(C[m8Gm]CAC[m8Gm]CG) (four m8Gms) | ~75 | +15 |
Biological Significance
Marker of Oxidative Damage
The primary biological relevance of this compound is as a biomarker for oxidative and alkylating damage to RNA. Free radicals, particularly methyl radicals, can attack the C8 position of guanine, leading to the formation of this compound. Its presence in cellular RNA can be indicative of heightened oxidative stress and may have implications for RNA stability and function.
Induction of Cell Proliferation
Studies have shown that this compound can induce B-cell proliferation and increase [3H]thymidine uptake in certain cell lines, such as Swiss mouse splenocytes and mouse embryo 3T3 fibroblasts. This suggests that the presence of such adducts in RNA might trigger cellular responses, although the precise mechanisms and signaling pathways remain to be elucidated. It is proposed that these compounds act intracellularly, as their proliferative effects are blocked by nucleoside transport inhibitors.
Absence of Known Enzymatic Synthesis or Direct Signaling Pathway
Currently, there is no known dedicated enzyme responsible for the synthesis of this compound in RNA or DNA. This is in contrast to other methylated guanosines like N1-methylguanosine (m1G) and 7-methylguanosine (B147621) (m7G), for which specific methyltransferases have been identified. The prevailing evidence suggests that this compound is a product of non-enzymatic radical reactions. Consequently, there are no known signaling pathways that are directly initiated or regulated by this compound as a primary signaling molecule. Its biological effects are more likely secondary consequences of nucleic acid damage.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound and oligonucleotides containing this modification.
Synthesis of this compound
This compound can be synthesized from guanosine through a free radical-mediated methylation reaction.
Materials:
-
Guanosine
-
t-Butyl hydroperoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iron(II) sulfate (B86663) heptahydrate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Protocol:
-
Dissolve guanosine in DMSO.
-
Add a solution of iron(II) sulfate heptahydrate in water to the guanosine solution.
-
Slowly add t-butyl hydroperoxide to the reaction mixture at room temperature.
-
Stir the reaction for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield this compound. A yield of approximately 28% can be expected.
Synthesis of Oligonucleotides containing 2'-O-Methyl-8-methylguanosine
The incorporation of 2'-O-Methyl-8-methylguanosine (m8Gm) into RNA oligonucleotides is typically achieved using phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
Protocol:
-
Phosphoramidite Synthesis: Synthesize the 2'-O-Methyl-8-methylguanosine phosphoramidite building block from 2'-O-methylguanosine. This involves protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
-
Automated Solid-Phase Synthesis: Utilize a standard DNA/RNA synthesizer for the automated synthesis of the desired oligonucleotide sequence on a solid support. The synthesized m8Gm phosphoramidite is used in the appropriate coupling cycle.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups using standard deprotection protocols (e.g., with aqueous ammonia (B1221849) and/or other deprotection reagents).
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization Techniques
HPLC is a crucial technique for the purification and analysis of this compound and oligonucleotides containing it.
Instrumentation:
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HPLC system with a UV detector.
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Reverse-phase C18 column (e.g., Supelcosil LC-18, 5 µm, 4.6 x 250 mm).
Mobile Phase:
-
A typical mobile phase system consists of a gradient of methanol in an aqueous buffer, such as 0.05 M ammonium (B1175870) acetate (B1210297) (pH 5.9).
Procedure:
-
Dissolve the sample in the initial mobile phase buffer.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of increasing methanol concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The retention time will be specific for this compound or the modified oligonucleotide.
Mass spectrometry is used to confirm the molecular weight of synthesized this compound and the integrity of modified oligonucleotides. Electrospray ionization (ESI) is a commonly used ionization method.
Procedure:
-
Prepare the sample in a suitable solvent for ESI-MS (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium acetate).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the conformation of nucleic acids containing this modification. Both 1H and 31P NMR are informative. For oligonucleotides, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for determining the three-dimensional structure.
Sample Preparation:
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Dissolve the sample in D2O or a mixture of H2O/D2O in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.0).
1H NMR:
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The 1H NMR spectrum of this compound will show characteristic signals for the ribose protons and a singlet for the C8-methyl group.
2D NOESY for Oligonucleotides:
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Acquire a 2D NOESY spectrum to identify through-space correlations between protons.
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For a Z-form duplex containing m8Gm, a strong NOE cross-peak between the C1'H of the ribose and the C8-methyl protons of the guanine base is indicative of the syn conformation.
Conclusion
This compound, initially characterized as a product of nucleic acid damage, has evolved into a valuable molecular tool for the study of nucleic acid structure and function. Its potent ability to stabilize Z-form DNA and RNA has provided researchers with a means to investigate these alternative nucleic acid conformations under physiologically relevant conditions. While its direct role in cellular signaling pathways remains to be established, its presence as a marker of oxidative stress underscores its importance in the context of cellular health and disease. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and characterization of this compound and its-containing oligonucleotides, enabling further exploration of its properties and applications in molecular biology, drug development, and diagnostics.
References
8-Methylguanosine structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylguanosine is a modified purine (B94841) nucleoside that has garnered significant interest in the scientific community for its profound impact on the conformation of nucleic acids and its potential as a therapeutic agent. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound. It details experimental protocols for its synthesis and analysis and visualizes key concepts through structured diagrams, offering a valuable resource for researchers in molecular biology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a derivative of guanosine (B1672433) with a methyl group substituted at the C8 position of the purine ring. This seemingly minor modification has significant stereochemical consequences, profoundly influencing its biological activity.
An In-depth Technical Guide to the Synthesis of 8-Methylguanosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 8-Methylguanosine and its various analogs. It is designed to furnish researchers and professionals in the field of drug development with detailed methodologies, quantitative data, and a clear understanding of the chemical workflows involved in the synthesis of these important compounds. 8-Substituted guanosine (B1672433) derivatives are of significant interest due to their potential as therapeutic agents and their utility as molecular probes in biochemical and structural studies.[1][2]
Core Synthetic Strategies
The synthesis of this compound and its analogs primarily revolves around a few key strategies, each with its own advantages and challenges. The choice of method often depends on the desired analog and the starting materials available. The main approaches include:
-
Direct Methylation: This approach involves the direct introduction of a methyl group at the C8 position of guanosine.
-
Synthesis from 8-Halogenated Precursors: A common and versatile method that utilizes an 8-halogenated guanosine derivative as a scaffold for introducing various substituents via cross-coupling reactions.
-
Multi-step Synthesis with Protecting Groups: This strategy is often necessary for more complex analogs or when regioselectivity is critical. It involves the protection of reactive functional groups on the guanosine core, followed by modification at the C8 position and subsequent deprotection.
Experimental Protocols and Data
This section details the experimental procedures for the key synthetic methodologies, accompanied by tables summarizing the quantitative data for easy comparison.
Method 1: Synthesis of 8-Bromoguanosine (B14676) Derivatives (Precursors)
A crucial first step for many analog syntheses is the bromination of guanosine at the C8 position. This 8-bromoguanosine derivative then serves as a versatile precursor.
Experimental Protocol: Bromination of Guanosine 5'-monophosphate
A typical procedure for the bromination of guanosine 5'-monophosphate (GMP) involves the following steps:
-
Guanosine 5'-monophosphate is dissolved in a suitable buffer solution, often an acetate (B1210297) buffer.
-
An excess of bromine water is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete.
-
The excess bromine is quenched, for example, by bubbling air through the solution or by adding a reducing agent like sodium bisulfite.
-
The product, 8-bromo-guanosine 5'-monophosphate (8-Br-GMP), is then purified, commonly by recrystallization or chromatography.[3]
| Precursor Synthesis | Starting Material | Reagents | Yield | Reference |
| 8-Bromo-guanosine 5'-monophosphate | Guanosine 5'-monophosphate | Bromine water | Not specified | [3] |
| 8-Bromo-2′-O-methylguanosine 5′-monophosphate | 2′-O-methylguanosine 5′-monophosphate | Not specified | Not specified | [3] |
Method 2: Suzuki-Miyaura Cross-Coupling for 8-Aryl and 8-Alkyl Guanosine Analogs
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound analog synthesis, it is used to introduce aryl or other organic moieties at the C8 position, starting from an 8-bromoguanosine precursor.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The general protocol for the Suzuki-Miyaura coupling on 8-bromoguanosine derivatives is as follows:
-
The 8-bromoguanosine derivative (e.g., 8-Br-GMP) is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
-
A palladium catalyst, such as Pd(OAc)2, and a suitable ligand are added.
-
A base, typically cesium carbonate (Cs2CO3), is added to the reaction mixture.
-
The corresponding boronic acid (R-B(OH)2) is added as the coupling partner.
-
The reaction mixture is heated to a high temperature (e.g., 90–95 °C) for a period ranging from 15 to 60 minutes.
-
After the reaction is complete, the product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
| Suzuki-Miyaura Coupling Products | Starting Material | Coupling Partner (Boronic Acid) | Catalyst/Base | Yield | Reference |
| 8-Aryl-guanosine derivatives | 8-Bromo-guanosine derivatives | Various aryl boronic acids | Pd(OAc)2 / Cs2CO3 | Not specified |
Synthesis Workflow for 8-Substituted Guanosine Analogs via Suzuki-Miyaura Coupling
Caption: Workflow for synthesizing 8-substituted guanosine analogs.
Method 3: Multi-step Synthesis of 2′-O-Methyl-8-methylguanosine
For certain analogs, such as 2′-O-Methyl-8-methylguanosine (m⁸Gm), a multi-step synthesis involving protection of reactive groups is necessary. This approach provides greater control over the reaction and allows for the synthesis of more complex molecules.
Experimental Protocol: Synthesis of m⁸Gm
The synthesis of 2′-O-Methyl-8-methylguanosine has been achieved using phosphoramidite (B1245037) chemistry, starting from 2′-O-methyl guanosine. The key steps involve:
-
Protection of Functional Groups: The reactive hydroxyl and amino groups on the 2′-O-methyl guanosine are protected using appropriate protecting groups to prevent unwanted side reactions.
-
Introduction of the Methyl Group: A methyl group is introduced at the C8 position. This can be achieved through various methylation reactions.
-
Deprotection: The protecting groups are removed to yield the final product, 2′-O-Methyl-8-methylguanosine.
-
Purification: The final compound is purified, typically by RP-HPLC.
| Multi-step Synthesis Product | Starting Material | Key Reagents | Yield | Reference |
| 2′-O-Methyl-8-methylguanosine | 2′-O-methyl guanosine | Phosphoramidite chemistry reagents | Not specified |
Logical Workflow for the Multi-step Synthesis of 2′-O-Methyl-8-methylguanosine
Caption: Multi-step synthesis of 2′-O-Methyl-8-methylguanosine.
Biological Context and Signaling Pathways
This compound and its analogs are not only synthetic targets but also have significant biological implications. A notable example is the role of 2′-O-Methyl-8-methylguanosine in stabilizing Z-RNA.
Z-RNA Stabilization by 2′-O-Methyl-8-methylguanosine
Z-RNA is a left-handed helical form of RNA that is less common than the canonical A-form. The transition from A-RNA to Z-RNA typically requires high salt concentrations. However, the incorporation of 2′-O-Methyl-8-methylguanosine into an RNA oligonucleotide dramatically stabilizes the Z-form, even under physiological salt conditions. This stabilization is attributed to the methyl group at the C8 position, which favors the syn conformation of the guanine (B1146940) base, a characteristic feature of Z-DNA and Z-RNA.
The ability to stabilize Z-RNA has important implications for studying its biological roles. Z-RNA is recognized by specific proteins, such as the Zα domain of the RNA-editing enzyme ADAR1, and is believed to be involved in the interferon-response pathway.
Proposed Signaling Cascade Involving Z-RNA
Caption: Proposed signaling pathway involving Z-RNA.
This guide provides a foundational understanding of the synthesis of this compound and its analogs. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize these compounds for various applications, from fundamental biochemical studies to the development of novel therapeutic agents. The visualization of synthetic workflows and biological pathways offers a clear and concise overview of the key processes involved.
References
The Elusive 8-Methylguanosine: A Technical Examination of its Putative Natural Occurrence and a Comparative Analysis with 7-Methylguanosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of 8-methylguanosine (m8G) in biological systems. A comprehensive review of existing scientific literature reveals a conspicuous absence of evidence for this compound as a naturally occurring post-transcriptional or post-replicative modification in RNA or DNA across different species. In stark contrast, its isomer, 7-methylguanosine (B147621) (m7G), is a well-documented and abundant modification with critical biological functions. This document provides a detailed comparative analysis of this compound and 7-methylguanosine, summarizing quantitative data for m7G, outlining experimental protocols for its detection, and illustrating its role in cellular signaling pathways. While this compound finds utility as a synthetic tool in structural biology, its natural presence in organisms remains unsubstantiated.
The Question of Natural this compound
Despite extensive research into the epitranscriptome and DNA modifications, there is no significant body of evidence to support the natural occurrence of this compound in RNA or DNA of any species studied to date. The overwhelming majority of research on guanosine (B1672433) methylation focuses on methylation at the N7, N1, N2, and O6 positions. The C8 position of guanine (B1146940) is, however, a known site for other types of modification, notably oxidative damage leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a major DNA lesion.[1][2] The enzymatic machinery for DNA repair, such as 8-oxoguanine DNA glycosylase (OGG1), is specific for this oxidative adduct, with no known enzymes identified for the insertion or removal of a methyl group at the C8 position.[3][4]
While synthetic this compound and its derivatives, such as 2'-O-Methyl-8-methylguanosine (m8Gm), have been synthesized and used in laboratory settings to study nucleic acid structure, particularly to stabilize Z-RNA conformations, these are artificial constructs.[5][6][7] The primary literature mentioning "this compound" often refers to these synthetic analogs or lists it as a substance in studies where the focus is on other methylated nucleosides.
A Tale of Two Isomers: this compound vs. 7-Methylguanosine
The biological significance of guanosine methylation is exemplified by 7-methylguanosine (m7G), a ubiquitous and functionally critical modification. The following sections provide a detailed overview of m7G, offering a comparative context to the apparent absence of natural m8G.
Natural Occurrence and Abundance of 7-Methylguanosine
7-Methylguanosine is found in all domains of life and in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[8][9] Its abundance varies depending on the RNA type and cellular conditions.
-
mRNA: The most well-known occurrence of m7G is in the 5' cap structure (m7GpppN) of eukaryotic mRNAs, which is essential for mRNA stability, splicing, nuclear export, and translation initiation.[10] Internal m7G modifications within mRNA have also been identified and are dynamically regulated.[8][9]
-
tRNA: m7G is a common modification in the variable loop of tRNAs, where it contributes to the structural stability of the tRNA molecule.[10]
-
rRNA: m7G modifications are present in rRNA and are thought to play a role in ribosome biogenesis and function.
Quantitative data on m7G levels are often presented as a ratio to unmodified guanosine or total RNA.
| RNA Type | Organism/Cell Line | Location | Abundance (m7G/G ratio or other metric) | Reference |
| mRNA | Human/Mouse Cells | 5' Cap | 1 per molecule | [10] |
| mRNA (internal) | Human/Mouse Cells | 5'UTR, CDS, 3'UTR | ~0.02% - 0.05% | [8] |
| tRNA | Various | Variable Loop | Varies by tRNA species | [10] |
| Urine (as a biomarker) | Human | - | 8.77 ± 2.61 mg/g creatinine (B1669602) (mean ± SD) | [11] |
Biosynthesis of 7-Methylguanosine
The methylation of guanosine at the N7 position is catalyzed by specific methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl donor.
-
mRNA Capping: The formation of the m7G cap is a multi-step enzymatic process in the nucleus involving RNA triphosphatase, guanylyltransferase, and (guanine-N7-)-methyltransferase.
-
Internal mRNA and tRNA methylation: Enzymes such as METTL1-WDR4 complex in mammals are responsible for internal m7G modifications in mRNA and tRNA.
References
- 1. DNA repair - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilizing Role of 8-Methylguanosine in Z-DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational flexibility of DNA is a critical aspect of its biological function. Beyond the canonical right-handed B-form, DNA can adopt alternative structures, including the left-handed Z-DNA. The transition from B-DNA to Z-DNA is a dynamic process influenced by various factors, including base modifications. This technical guide provides a comprehensive overview of the function of 8-Methylguanosine (8-mG) as a potent stabilizer of the Z-DNA conformation. We will delve into the quantitative thermodynamic data, detailed experimental protocols for characterization, and the potential biological implications of 8-mG-induced Z-DNA stabilization, particularly in the context of innate immunity.
Introduction: The B-Z Transition and the Influence of Base Modification
DNA is not a static molecule; its structure can change in response to its environment and sequence context. The transition from the common B-DNA to the Z-DNA conformation is a significant structural change, characterized by a reversal of the helical sense from right-handed to left-handed and a "zigzag" sugar-phosphate backbone. This transition is energetically unfavorable under physiological conditions but can be induced by high salt concentrations, negative supercoiling, and specific protein binding.
Chemical modifications of DNA bases can profoundly influence the B-Z equilibrium. One such modification is the methylation of guanine (B1146940) at the C8 position to form 8-methylguanine (B1496458). This modification significantly lowers the energetic barrier for the B-Z transition, making Z-DNA formation more favorable even under physiological salt conditions.[1][2] This stabilization is attributed to the steric clash between the methyl group and the sugar-phosphate backbone, which favors the syn conformation of the guanine base, a hallmark of Z-DNA. In the B-DNA conformation, purines are typically in the anti conformation.
Quantitative Data: The Thermodynamic Impact of this compound on Z-DNA Stability
The stabilizing effect of this compound on Z-DNA has been quantified through various biophysical studies. The primary method for monitoring the B-Z transition is Circular Dichroism (CD) spectroscopy, which is highly sensitive to the helical structure of DNA. The midpoint of the salt-induced B-Z transition (the salt concentration at which 50% of the DNA is in the Z-form) is a key parameter for quantifying the stability of the Z-conformation.
Table 1: Midpoint of NaCl Concentration for B-Z Transition of Oligonucleotides with and without 8-Methylguanine
| Oligonucleotide Sequence | Modification | Midpoint NaCl Concentration (M) | Reference |
| d(CGCGCG)₂ | None | ~2.5 | [3] |
| d(CGC[m⁸G]CG)₂ | One 8-methylguanine | ~0.03 | [4] |
| d(CG[m⁸G]CGCG)₂ | One 8-methylguanine | ~0.05 | [3] |
| d([m⁸G]CGCGC)₂ | One 8-methylguanine | ~0.1 | |
| d(C[m⁸G]C[m⁸G]CG)₂ | Two 8-methylguanines | < 0.01 |
This table clearly demonstrates that the incorporation of even a single 8-methylguanine residue dramatically reduces the salt concentration required to induce the Z-DNA conformation.
Table 2: Thermodynamic Parameters for the B-Z Transition
| Parameter | Unmodified d(CGCGCG)₂ | d(CGC[m⁸G]CG)₂ | Reference |
| ΔG° (kcal/mol) at 298 K | Positive (favors B-DNA) | Negative (favors Z-DNA) | |
| ΔΔG° of stabilization (kcal/mol) | - | ~ -2 to -4 |
The change in Gibbs free energy (ΔG°) indicates that 8-methylguanine shifts the equilibrium towards the Z-DNA conformation. The negative ΔΔG° value quantifies the significant stabilization provided by the methyl group.
Experimental Protocols: Characterizing the B-Z Transition
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the primary technique used to monitor the B-Z DNA transition due to the distinct spectral signatures of the right-handed B-form and the left-handed Z-form.
Objective: To determine the midpoint of the salt-induced B-Z transition for an oligonucleotide containing this compound.
Materials:
-
Lyophilized DNA oligonucleotide (with and without 8-mG modification)
-
High-purity water (Milli-Q or equivalent)
-
Buffer solution (e.g., 10 mM Sodium Phosphate, pH 7.4)
-
High concentration NaCl solution (e.g., 5 M)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 cm path length
-
Micropipettes and sterile, nuclease-free tips
Protocol:
-
Sample Preparation:
-
Resuspend the lyophilized DNA oligonucleotides in the buffer solution to a stock concentration of ~100 µM.
-
Determine the precise concentration using UV-Vis spectrophotometry at 260 nm.
-
Prepare a working solution of the DNA in the buffer at a final concentration of 5-10 µM in the quartz cuvette. The total volume will depend on the cuvette size.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the xenon lamp, allowing it to warm up for at least 30 minutes for stabilization.
-
Set the measurement parameters:
-
Wavelength range: 220 nm to 320 nm
-
Data pitch: 1 nm
-
Scanning speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 sec
-
Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.
-
-
Set the temperature control to 25°C.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution in the same cuvette.
-
Record the CD spectrum of the DNA sample in the low salt buffer. This will represent the B-DNA conformation, characterized by a positive peak around 275 nm and a negative peak around 245 nm.
-
Begin the salt titration by adding small aliquots of the high concentration NaCl solution to the cuvette. Mix gently but thoroughly after each addition.
-
After each addition of NaCl, record a new CD spectrum.
-
Continue the titration until the spectral changes saturate, indicating the complete transition to the Z-form. The Z-DNA conformation is characterized by a negative peak around 295 nm and a positive peak around 260 nm.
-
-
Data Analysis:
-
Subtract the buffer baseline from each DNA spectrum.
-
Monitor the change in ellipticity at a characteristic wavelength, typically 295 nm, where the difference between the B and Z forms is maximal.
-
Plot the ellipticity at 295 nm as a function of the NaCl concentration.
-
Fit the resulting titration curve to a sigmoidal function to determine the midpoint of the transition (the NaCl concentration at which the change in ellipticity is half-maximal).
-
Visualizing Key Processes and Pathways
The B-Z DNA Transition Facilitated by this compound
Caption: B-Z DNA transition facilitated by this compound.
Experimental Workflow for CD Spectroscopy
Caption: Experimental workflow for studying Z-DNA stabilization.
Biological Implications: Z-DNA, this compound, and Innate Immunity
The stabilization of Z-DNA by modifications like 8-methylation is not merely a biophysical curiosity; it has significant biological implications. Z-DNA can be recognized by specific proteins containing a Zα domain. One such protein is Z-DNA binding protein 1 (ZBP1), a cytosolic sensor that plays a crucial role in the innate immune system.
ZBP1 can recognize viral Z-DNA or Z-RNA, triggering a signaling cascade that leads to programmed cell death (necroptosis) of the infected cell and the production of pro-inflammatory cytokines. This serves as a defense mechanism against viral infections. The stabilization of Z-DNA by factors such as this compound could potentially modulate the sensitivity of this pathway.
Another important Zα domain-containing protein is the RNA editing enzyme ADAR1. ADAR1 can bind to Z-RNA and is involved in editing double-stranded RNA, a process that is critical for preventing the activation of the innate immune response by endogenous dsRNA.
ZBP1-Mediated Innate Immune Signaling Pathway
References
- 1. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Stabilizing Influence of 8-Methylguanosine on Z-RNA Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unusual left-handed Z-RNA helical conformation, long a subject of scientific curiosity, is increasingly recognized for its potential biological roles, particularly in the innate immune response. However, the inherent instability of Z-RNA under physiological conditions has historically hampered its study. The introduction of modified nucleosides, specifically 8-Methylguanosine (m8G) and its 2'-O-methylated counterpart (m8Gm), has proven to be a pivotal advancement, enabling researchers to stabilize Z-RNA and unlock its structural and functional secrets. This technical guide provides an in-depth exploration of the role of this compound in Z-RNA structure and stability, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular processes.
The A- to Z-RNA Transition and the Role of this compound
RNA typically adopts a right-handed A-form helix. The transition to the left-handed Z-form is energetically unfavorable and requires specific conditions, such as high salt concentrations[1][2]. This transition is characterized by a "zig-zag" phosphate (B84403) backbone and alternating purine (B94841) and pyrimidine (B1678525) residues, with purines adopting a syn conformation.
The methylation of guanosine (B1672433) at the C8 position is a key chemical modification that significantly promotes the Z-conformation in both DNA and RNA[3][4][5]. The methyl group at this position creates steric hindrance in the anti conformation, which is favored in A- and B-form helices. Consequently, the guanine (B1146940) base is predisposed to adopt the syn conformation, a hallmark of the Z-form helix[2][6]. The 2'-O-methyl modification on the ribose sugar further contributes to the stability of the Z-form, likely by favoring the C3'-endo sugar pucker characteristic of Z-RNA[2][7]. The incorporation of 2′-O-Methyl-8-methylguanosine (m8Gm) into RNA oligonucleotides has been shown to dramatically stabilize the Z-RNA structure, even under physiological salt concentrations[2][8][9][10].
Quantitative Analysis of Z-RNA Stabilization by m8Gm
The stabilizing effect of m8Gm on Z-RNA has been quantified through various biophysical techniques, primarily circular dichroism (CD) spectroscopy. The A-to-Z transition can be monitored by observing the characteristic CD spectral changes as a function of salt concentration. The midpoint of this transition (the salt concentration at which 50% of the RNA is in the Z-form) serves as a direct measure of Z-RNA stability. Thermodynamic parameters, such as the melting temperature (Tm) and the change in Gibbs free energy (ΔG°), further elucidate the energetic contributions of the m8Gm modification.
Midpoint of A-Z Transition (NaClO₄ Concentration)
| RNA Sequence | Midpoint [NaClO₄] (mM) | Reference |
| r(CGCGCG)₂ | 4090 | [2][11] |
| r(CGC[m⁸Gm]CG)₂ | 880 | [2][11] |
| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 100 | [2][11] |
| r(CGCGUGCG)/r(CGCACGCG) | 5430 | [11] |
| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 2360 | [11] |
| r(C[m⁸Gm]CGU[m⁸Gm]CG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 850 | [11] |
Table 1: Midpoint NaClO₄ concentrations required to induce the A-to-Z transition in various RNA oligonucleotides. The presence of m⁸Gm significantly lowers the required salt concentration, indicating a stabilization of the Z-form.
Thermodynamic Parameters of Z-RNA Formation
| Oligonucleotide | Tₘ (°C) | ΔTₘ (°C) | ΔG° (kcal/mol) | Reference |
| r(CGCGCG)₂ | 33.5 | - | -1.1 | [11] |
| r(CGC[m⁸Gm]CG)₂ | 40.0 | +6.5 | -1.7 | [11] |
| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 45.7 | +12.2 | -2.1 | [11] |
| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 45.7 | +8.0 | -2.5 | [11] |
Table 2: Thermodynamic parameters for the A-to-Z transition of m⁸Gm-containing RNAs. The melting temperature (Tₘ) increases with the incorporation of m⁸Gm, and the Gibbs free energy of formation (ΔG°) becomes more favorable, indicating enhanced thermodynamic stability of the Z-RNA duplex.[2][7]
Experimental Methodologies
Synthesis of m8Gm-Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides incorporating m8Gm is achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer[2]. The key component, the 2′-O-methyl-8-methylguanosine phosphoramidite, is synthesized through a multi-step process starting from 2'-O-methylguanosine[2][12].
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids[13]. The A-form and Z-form of RNA have distinct CD spectra. The A-form exhibits a positive Cotton effect around 260 nm and a negative band around 210 nm, while the Z-form displays a negative peak between 280-300 nm and a positive peak around 260 nm[2][14][15][16].
Protocol for Monitoring A-to-Z Transition:
-
Prepare RNA samples at a known concentration (e.g., 0.15 mM base concentration) in a low-salt buffer (e.g., 5 mM sodium phosphate, pH 7.0)[11].
-
Record CD spectra at a constant temperature (e.g., 10°C) over a range of wavelengths (e.g., 200-320 nm).
-
Titrate the sample with a high-salt solution (e.g., 7 M NaClO₄) and record spectra at various salt concentrations[2][11].
-
Plot the change in CD signal at a characteristic wavelength (e.g., 295 nm) as a function of salt concentration to determine the midpoint of the transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about nucleic acids in solution. Specific nuclear Overhauser effects (NOEs) can confirm the syn conformation of the guanosine bases and the overall Z-form helical structure[2][8]. For instance, a strong NOE between the H8 proton (or the C8-methyl protons in m8G) and the H1' proton of the ribose is indicative of the syn conformation[2][6].
Protocol for NMR Structural Analysis:
-
Prepare a concentrated sample of the m8Gm-modified RNA oligonucleotide in an appropriate buffer (e.g., 5 mM sodium phosphate, pH 7.0) containing a high concentration of salt (e.g., 7 M NaClO₄) to ensure the Z-conformation[2].
-
Acquire a series of 2D NMR spectra, including NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton chemical shifts.
-
Analyze the NOESY spectra for characteristic cross-peaks that define the Z-RNA structure, such as the intra-residue H8/H1' NOEs for syn guanosines and specific inter-residue NOEs along the sugar-phosphate backbone[2][6].
-
Use the NOE-derived distance restraints in computational modeling to generate a high-resolution 3D structure of the Z-RNA duplex[3][4].
Visualizing Key Processes
B-DNA to Z-RNA Transition
Caption: The transition from the canonical right-handed A-RNA to the left-handed Z-RNA is facilitated by high salt concentrations and significantly stabilized by this compound modification.
Experimental Workflow for Z-RNA Analysis
Caption: A typical experimental workflow for studying m8Gm-modified Z-RNA, from synthesis to structural and functional characterization.
Biological Implications: Z-RNA and the ADAR1-Mediated Immune Response
The stabilization of Z-RNA by modifications like m8G is not merely a biophysical curiosity. It has profound implications for understanding the biological roles of Z-RNA. One of the most significant contexts is the interaction of Z-RNA with the Zα domain of the RNA-editing enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1)[2][10]. ADAR1 is crucial for preventing the activation of the innate immune system by endogenous double-stranded RNA (dsRNA)[17][18][19][20].
The p150 isoform of ADAR1 contains a Zα domain that specifically recognizes and binds to Z-form nucleic acids[17][20][21]. This binding is thought to be a key step in targeting ADAR1 to specific dsRNA substrates, where it catalyzes the deamination of adenosine (B11128) to inosine (B1671953) (A-to-I editing). This editing process marks the dsRNA as "self," preventing it from being recognized by cytosolic dsRNA sensors like MDA5, which would otherwise trigger a detrimental type I interferon response[17][19][22]. The ability of m8Gm to stabilize Z-RNA has been instrumental in studying the binding of the ADAR1 Zα domain and understanding how this interaction contributes to the prevention of autoimmune disorders[2][17][19].
ADAR1 Signaling Pathway
Caption: The Zα domain of ADAR1 recognizes and binds to Z-RNA, leading to A-to-I editing that prevents the activation of the MDA5-mediated interferon response.
Conclusion
This compound and its derivatives have emerged as indispensable tools for the study of Z-RNA. By effectively stabilizing this otherwise transient conformation, these modified nucleosides have enabled detailed structural and thermodynamic characterization. The quantitative data clearly demonstrate a significant stabilization of the Z-form, facilitating its study under physiologically relevant conditions. The detailed experimental protocols provide a roadmap for researchers seeking to investigate Z-RNA. Furthermore, the ability to generate stable Z-RNA substrates has been crucial in elucidating the biological roles of Z-RNA, particularly its interaction with the ADAR1 enzyme and its importance in maintaining immune homeostasis. As research in this area continues, the use of this compound-modified RNA will undoubtedly play a central role in uncovering new functions of Z-RNA and its potential as a target for therapeutic intervention.
References
- 1. 'Z-RNA'--a left-handed RNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. symposium.foragerone.com [symposium.foragerone.com]
- 13. Circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Evidence for Z-form RNA by vacuum UV circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evidence for Z-form RNA by vacuum UV circular dichroism | Semantic Scholar [semanticscholar.org]
- 17. Deciphering the Biological Significance of ADAR1-Z-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of ADAR1 editing activity by Z-RNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recognition of Z-RNA by ADAR1 limits interferon responses — Immunology [immunology.ox.ac.uk]
- 20. biorxiv.org [biorxiv.org]
- 21. Zα and Zβ Localize ADAR1 to Flipons That Modulate Innate Immunity, Alternative Splicing, and Nonsynonymous RNA Editing [mdpi.com]
- 22. To “Z” or not to “Z”: Z-RNA, self-recognition, and the MDA5 helicase | PLOS Genetics [journals.plos.org]
8-Methylguanosine: A Purine Nucleoside Analog with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylguanosine is a modified purine (B94841) nucleoside analog of guanosine (B1672433), characterized by a methyl group substitution at the C8 position of the purine ring. This seemingly minor modification imparts significant and diverse biological activities, positioning this compound and its derivatives as molecules of interest in cancer research, immunology, and structural biology. As a purine nucleoside analog, it has been investigated for its potential antitumor properties, which are often associated with the inhibition of DNA synthesis and the induction of apoptosis[1][2]. Furthermore, the methyl group at the C8 position favors a syn conformation of the nucleobase, making this compound a powerful stabilizer of left-handed Z-form DNA and RNA structures[3][4][5]. The formation and stabilization of these non-canonical nucleic acid structures have been implicated in the regulation of gene expression and the innate immune response, particularly through the interferon signaling pathway.
This technical guide provides a comprehensive overview of this compound, consolidating key data on its synthesis, biological effects, and the molecular pathways it influences. It is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and molecular biology.
Physicochemical Properties and Structural Features
The introduction of a methyl group at the 8-position of the guanine (B1146940) base in this compound has profound effects on its conformational preferences. This substitution sterically favors the syn glycosidic bond conformation, which is a key determinant for the stabilization of Z-form nucleic acids.
Spectroscopic Data
The structural characteristics of this compound and its derivatives have been elucidated through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is instrumental in confirming the structure of this compound and its incorporation into oligonucleotides. Key chemical shifts for 8-methyl-2'-deoxyguanosine have been reported, providing a reference for its characterization. For oligonucleotides containing this compound, 2D NOESY experiments can confirm the syn conformation of the modified guanosine residues.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to study the conformational changes in DNA and RNA upon incorporation of this compound. The transition from the canonical right-handed B-form DNA to the left-handed Z-form is characterized by a distinct change in the CD spectrum. Similarly, the A-to-Z transition in RNA can be monitored by observing the characteristic spectral shifts.
-
UV Spectroscopy: UV absorbance is used for the quantification of this compound and oligonucleotides containing this modification. The UV absorption spectra of 8-substituted guanosine derivatives can be influenced by the substituent at the C8-position.
Synthesis and Purification
The synthesis of this compound typically involves the modification of a guanosine precursor. A common strategy is the bromination of guanosine at the C8 position to yield 8-bromoguanosine (B14676), followed by a methylation reaction.
Experimental Protocol: Synthesis of this compound (Illustrative)
Step 1: Bromination of Guanosine Guanosine is treated with bromine in an appropriate buffer to yield 8-bromoguanosine.
Step 2: Methylation of 8-Bromoguanosine The resulting 8-bromoguanosine can be methylated using a suitable methylating agent, such as a methyl radical source or a palladium-catalyzed cross-coupling reaction with a methyl donor.
Experimental Protocol: Purification by Recrystallization
Purification of the final product can be achieved through recrystallization.
-
Dissolve the crude this compound product in a minimal amount of a suitable hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Biological Activity
Stabilization of Z-form Nucleic Acids
A hallmark of this compound is its potent ability to stabilize Z-form DNA and RNA. The methyl group at the C8 position forces the guanine base into the syn conformation, which is a prerequisite for the formation of the left-handed Z-helix.
Quantitative Data on Z-DNA/Z-RNA Stabilization
| Parameter | Value | Context | Reference |
| ΔG of Z-DNA Stabilization | -0.8 kcal/mol | Contribution of a single 8-methylguanine (B1496458) in d(CGC[m⁸G]CG)₂ relative to the unmodified hexamer. | |
| Midpoint NaCl Concentration for B-Z Transition | 4.5 mM | For d(CGC[m⁸G]CG)₂. | |
| Midpoint NaClO₄ Concentration for A-Z Transition | 880 mM | For r(CGC[m⁸Gm]CG)₂. | |
| Midpoint NaClO₄ Concentration for A-Z Transition | 100 mM | For r(C[m⁸Gm]C[m⁸Gm]CG)₂. |
Effects on Cell Proliferation
This compound has been shown to induce cell proliferation in certain cell types. This effect appears to be cell-line specific.
Proliferation Data
| Cell Line | Effect of this compound | Assay | Reference |
| Swiss mouse splenocytes | Increased [³H]thymidine uptake | [³H]thymidine incorporation | |
| Mouse embryo 3T3 fibroblasts (A31) | Increased [³H]thymidine uptake | [³H]thymidine incorporation | |
| Mouse B16F10 melanoma | No significant effect | [³H]thymidine incorporation |
Anticancer Potential
As a purine nucleoside analog, this compound is suggested to have potential antitumor activity, likely through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis. However, specific IC50 values for this compound against various cancer cell lines are not extensively reported in the currently available literature. The proliferative effects observed in some cell lines suggest a complex and context-dependent role in cancer biology.
Signaling Pathways
Apoptosis Induction
While direct studies on the apoptotic pathway induced by this compound are limited, the mechanism can be inferred from studies of related guanosine analogs, such as O⁶-methylguanine. The intrinsic apoptosis pathway is a likely candidate, involving the Bcl-2 family of proteins and the activation of caspases.
Interferon Signaling Pathway
The stabilization of Z-RNA by this compound derivatives links this molecule to the innate immune system, specifically the interferon response. The Zα domain of the RNA-editing enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1) recognizes and binds to Z-RNA. This interaction is thought to prevent the activation of the MDA5-MAVS-mediated interferon signaling cascade, which would otherwise be triggered by the presence of double-stranded RNA, a hallmark of viral infection.
Experimental Workflows
Characterization of Z-DNA/Z-RNA Formation
A typical workflow to characterize the stabilization of Z-form nucleic acids by this compound involves synthesis, purification, and spectroscopic analysis.
Conclusion
This compound is a multifaceted purine nucleoside analog with significant implications for both basic research and therapeutic development. Its ability to potently stabilize Z-form nucleic acids provides a valuable tool for studying these alternative structures and their biological roles, particularly in the context of the innate immune response. While its potential as an anticancer agent is suggested by its classification as a purine analog, further quantitative studies are needed to fully elucidate its efficacy and mechanism of action in cancer cells. The detailed understanding of its synthesis, physicochemical properties, and interactions with biological systems, as outlined in this guide, will be crucial for harnessing the full potential of this compound in future research and drug discovery endeavors.
References
thermodynamic properties of 8-Methylguanosine containing oligonucleotides
An In-depth Technical Guide on the Thermodynamic Properties of 8-Methylguanosine Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of nucleobases within oligonucleotides is a critical area of research in molecular biology and drug development. This compound (m8G), a methylated derivative of guanosine (B1672433), has garnered significant attention due to its profound impact on the structural and thermodynamic properties of DNA and RNA. This technical guide provides a comprehensive overview of the thermodynamic effects of incorporating this compound into oligonucleotides. It summarizes key quantitative data, details the experimental protocols used for their characterization, and presents visual representations of the underlying molecular principles and experimental workflows. The primary focus is on the role of m8G in stabilizing the Z-DNA and Z-RNA conformations, a feature with significant implications for understanding biological processes and designing novel therapeutic agents.
Introduction: The Significance of this compound
Guanine (B1146940) is susceptible to chemical modification at the C8 position. The introduction of a methyl group at this position creates this compound (m8G). This seemingly minor modification has a dramatic effect on the local conformation of the nucleic acid duplex. The steric hindrance caused by the methyl group forces the guanine base to adopt a syn conformation around the glycosidic bond, in contrast to the typical anti conformation found in standard B-form DNA. This enforced syn conformation is a key characteristic of left-handed Z-DNA and Z-RNA, making this compound a powerful tool for stabilizing these alternative nucleic acid structures under physiological conditions.[1][2][3][4]
The ability to stabilize Z-DNA and Z-RNA is of great interest because these structures are implicated in various biological processes, including gene regulation, transcription, and the immune response to viral infections.[3] Understanding the thermodynamic consequences of m8G incorporation is therefore crucial for researchers developing tools to study these processes and for professionals designing oligonucleotides for therapeutic applications, such as antisense technology and RNA interference.
The Structural Impact of this compound
The fundamental impact of the C8 methylation of guanosine is the shift in the preferred glycosidic bond angle.
Caption: Guanosine vs. This compound Conformation.
The syn conformation induced by the 8-methyl group is a prerequisite for the formation of the left-handed Z-form helix. In alternating pyrimidine-purine sequences, such as d(CGCGCG), the purines must adopt the syn conformation to form Z-DNA. The incorporation of m8G significantly lowers the energy barrier for this transition.
Caption: Logical flow of m8G inducing Z-DNA formation.
Quantitative Thermodynamic Data
The stabilizing effect of this compound on the Z-conformation has been quantified through various studies. The data consistently show that m8G-containing oligonucleotides undergo the B-to-Z transition at significantly lower salt concentrations and exhibit greater thermodynamic stability in the Z-form.
Gibbs Free Energy of Z-DNA Stabilization
The introduction of m8G into a DNA hexamer provides a significant stabilization of the Z-conformation.
| Oligonucleotide Sequence | Modification | Stabilization Free Energy (ΔΔG) | Conditions | Reference |
| d(CGCGCG)₂ | Unmodified | Reference | 2.6 M NaCl | |
| d(CGC[m8G]CG)₂ | Single m8G | -0.8 kcal/mol | Relative to unmodified |
B-Z Transition Midpoints in DNA
The midpoint of the B-to-Z transition, typically measured as the NaCl concentration required to induce the transition, is a key indicator of Z-DNA stability. A lower midpoint signifies greater stability of the Z-form.
| Oligonucleotide Sequence | Midpoint NaCl Concentration (mM) | Reference |
| d(CGCGCG)₂ | > 2500 | |
| d(CGC[m8G]CG)₂ | 45 | |
| d(C[m8G]CAT[m8G]CG)₂ | 45 | |
| d(A[m8G]CAT[m8G]CT)₂ | 470 |
A-Z Transition Midpoints in RNA
Similar to DNA, incorporating a modified 2′-O-methyl-8-methylguanosine (m8Gm) stabilizes Z-RNA, an effect observed by a dramatic reduction in the required salt concentration for the A-to-Z transition.
| Oligonucleotide Sequence | Midpoint NaClO₄ Concentration (mM) | Reference |
| r(CGCGCG)₂ | 4090 | |
| r(CGC[m8Gm]CG)₂ | 880 | |
| r(CGCGUGCG) / r(C[m8Gm]CAC[m8Gm]CG) | 2360 |
Thermal Stability of Mismatched Duplexes
Studies have also explored the thermodynamic stability of 8-methyl-2'-deoxyguanosine (8-MedG) when paired with different bases, indicating its potential as a miscoding lesion.
| Duplex | Comparison | Finding | Reference |
| 8-MedG:dG | vs. dG:dG | More thermally and thermodynamically stable | |
| 8-MedG:dA | vs. dG:dA | More thermodynamically stable |
Experimental Protocols
The characterization of this compound-containing oligonucleotides relies on a suite of biophysical and analytical techniques.
Caption: Experimental workflow for thermodynamic analysis.
Oligonucleotide Synthesis and Purification
-
Synthesis : Oligonucleotides containing this compound are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The this compound phosphoramidite building block is incorporated at the desired position in the sequence during the synthesis cycle.
-
Deprotection and Cleavage : Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using an ammonium (B1175870) hydroxide (B78521) solution.
-
Purification : The crude oligonucleotide is purified to ensure high purity for subsequent experiments. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary method for observing the conformational transition from B-DNA or A-RNA to Z-form.
-
Sample Preparation : Purified oligonucleotides are dissolved in a buffered solution (e.g., 5-10 mM sodium phosphate, pH 7.0).
-
Measurement : The CD spectrum is recorded over a range of wavelengths (typically 220-320 nm). B-DNA shows a positive band around 275 nm and a negative band around 245 nm. Z-DNA exhibits a characteristic inverted spectrum with a negative band near 290 nm and a positive band near 260 nm.
-
Salt Titration : To determine the B-Z transition midpoint, CD spectra are recorded at increasing concentrations of salt (e.g., NaCl or NaClO₄). The change in the CD signal at a characteristic wavelength is plotted against the salt concentration.
UV Thermal Denaturation (Melting) Studies
UV melting is used to determine the melting temperature (Tm) of the duplex, which is a measure of its thermal stability.
-
Sample Preparation : Equimolar amounts of the complementary oligonucleotide strands are annealed in a buffered solution containing a defined salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl).
-
Melting Profile : The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/min). As the duplex denatures into single strands, the absorbance increases (hyperchromicity).
-
Tm Determination : The Tm is the temperature at which 50% of the duplex has dissociated. It is determined as the maximum of the first derivative of the melting curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for obtaining high-resolution structural information.
-
Sample Preparation : A concentrated solution (e.g., 1 mM) of the oligonucleotide duplex is prepared in D₂O with a suitable buffer.
-
Data Acquisition : 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.
-
Structural Analysis : The presence of a strong NOE between the guanine H8 proton (or methyl protons in m8G) and the H1' proton of its own sugar is a definitive indicator of the syn conformation. This data is used to confirm the Z-form structure.
Conclusion and Future Directions
The incorporation of this compound into oligonucleotides provides a potent method for stabilizing the Z-conformation of both DNA and RNA. Thermodynamic data consistently demonstrate that this modification significantly lowers the free energy of the Z-form relative to the B- or A-form, facilitating the transition under physiological salt conditions. The experimental protocols outlined in this guide—synthesis, CD spectroscopy, UV melting, and NMR—form the standard toolkit for characterizing these modified oligonucleotides.
For researchers, m8G serves as an invaluable tool for probing the structure and function of Z-DNA and Z-RNA in biological systems. For drug development professionals, the enhanced stability and unique conformation conferred by m8G offer opportunities for designing novel oligonucleotides with improved therapeutic properties, such as enhanced nuclease resistance or specific protein recognition profiles. Future research will likely focus on leveraging these properties to develop Z-DNA-binding drugs and to further elucidate the role of Z-form nucleic acids in health and disease.
References
- 1. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide Focused on 8-Methylguanosine and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Purine (B94841) nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cancer cells. This technical guide delves into the antitumor activities of this class of compounds, with a specific focus on 8-Methylguanosine and the closely related 7-Methylguanine. We will explore their mechanisms of action, present available quantitative efficacy data, detail relevant experimental protocols, and visualize the key signaling pathways involved in their anticancer effects.
Introduction to Purine Nucleoside Analogs
Purine nucleoside analogs are a class of antimetabolites that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine (B1672433).[1] These synthetic compounds can disrupt cellular processes by inhibiting key enzymes involved in DNA and RNA synthesis, leading to cytotoxicity, particularly in cancer cells.[1][2] Several purine nucleoside analogs, including mercaptopurine, thioguanine, and fludarabine, are FDA-approved for the treatment of various cancers, primarily hematological malignancies.[3][4] Their mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[5]
This compound: An Inducer of Cancer Cell Differentiation
This compound is a substituted purine nucleoside analog that has been investigated for its potential to induce differentiation in cancer cells, thereby terminating their proliferation.
Quantitative Data: Induction of Cell Differentiation
| Compound | Concentration (mM) | Benzidine-Positive Cells (%) | Cell Line |
| 8-Methyl-N(CH3)2-guanosine | 5 | 68 | Friend murine erythroleukemia |
| 8-Methylamino-guanosine | 1 | 42 | Friend murine erythroleukemia |
| 8-Amino-guanosine | 0.4 | 34 | Friend murine erythroleukemia |
| 8-Hydroxy-guanosine | 5 | 33 | Friend murine erythroleukemia |
| This compound (8-MeG) | Not specified | Induces proliferation in 3T3 fibroblasts | Swiss mouse embryo 3T3 fibroblasts |
| 8-Oxo-guanosine | Not specified | Induces proliferation in B16F10 melanoma | Mouse B16F10 melanoma |
Data sourced from a study on 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives.[6] It is important to note that another study showed this compound induced proliferation in 3T3 fibroblasts, suggesting its effects may be cell-type specific.[1]
7-Methylguanine: A PARP-1 Inhibitor with In Vivo Antitumor Activity
7-Methylguanine (7-MG), a structural isomer of this compound, has demonstrated notable antitumor activity through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.
Quantitative Data: PARP Inhibition and In Vivo Efficacy
| Assay Type | Target | IC50 (µM) |
| PARP-1 Enzyme Assay | PARP-1 | 150 |
| PARP-2 Enzyme Assay | PARP-2 | 50 |
IC50 values for 7-Methylguanine in inhibiting PARP-1 and PARP-2 activity.
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| Akatol mouse colon cancer | 7-MG (50 mg/kg, i.g., 3 times/week) | 52.5 |
| HCT116 human colon cancer xenograft | 7-MG (50 mg/kg, i.g., 3 times/week) | 37.8 |
| HCT116 human colon cancer xenograft | 7-MG + Cisplatin | 80.0 |
In vivo antitumor activity of 7-Methylguanine.[3]
Signaling Pathways in Purine Nucleoside Analog-Mediated Antitumor Activity
The antitumor effects of purine nucleoside analogs are mediated through complex signaling pathways. While the direct impact of this compound on these pathways requires further elucidation, the known mechanisms of related compounds, particularly those involving N7-methylguanosine (m7G) modifications and PARP inhibition, provide a framework for understanding their action.
METTL1/WDR4 and the PI3K/AKT/mTOR Pathway
The METTL1/WDR4 methyltransferase complex is responsible for m7G modification of tRNA, which can regulate the translation of specific mRNAs. In several cancers, this complex is upregulated and promotes tumorigenesis by enhancing the translation of oncogenes and activating pro-survival signaling pathways like the PI3K/AKT/mTOR pathway. Purine analogs that could potentially modulate the activity of METTL1/WDR4 or the stability of m7G-modified transcripts could therefore impact this critical cancer-promoting pathway.
PARP Inhibition and DNA Damage Response
7-Methylguanine acts as a PARP-1 inhibitor. PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to more lethal double-strand breaks during replication. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Experimental Protocols
Cell Differentiation Assay (Benzidine Staining)
This protocol is adapted for assessing erythroid differentiation in Friend murine erythroleukemia cells.
-
Cell Culture: Culture Friend murine erythroleukemia cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Seed cells at a density of 1 x 10^5 cells/mL and treat with various concentrations of the 8-substituted guanosine analogs.
-
Incubation: Incubate the cells for 4-5 days to allow for differentiation.
-
Staining:
-
Centrifuge 0.2 mL of the cell suspension and resuspend the pellet in 0.1 mL of saline.
-
Add 20 µL of benzidine (B372746) solution (0.2% benzidine in 0.5 M acetic acid) and 10 µL of 30% hydrogen peroxide.
-
After 10 minutes at room temperature, count the number of blue (benzidine-positive) and unstained cells using a hemocytometer.
-
-
Analysis: Calculate the percentage of benzidine-positive cells.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of purine nucleoside analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
PARP-1 Enzyme Activity Assay
This protocol is for determining the inhibitory activity of compounds like 7-Methylguanine on PARP-1.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl), activated DNA, and biotinylated NAD+.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., 7-Methylguanine).
-
Enzyme Addition: Initiate the reaction by adding recombinant human PARP-1 enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated PAR chains.
-
Wash the plate and add a primary antibody against PAR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
Conclusion
Purine nucleoside analogs, including this compound and 7-Methylguanine, exhibit promising antitumor activities through diverse mechanisms. While this compound shows potential in inducing cancer cell differentiation, 7-Methylguanine demonstrates potent PARP-1 inhibition and in vivo efficacy. The modulation of key signaling pathways such as the PI3K/AKT/mTOR cascade represents a crucial aspect of their anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in obtaining comprehensive cytotoxicity data and understanding its specific molecular targets and signaling consequences. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in the field of anticancer drug development.
References
- 1. Cell proliferation induced by 8-oxoguanosine and this compound, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Hemoglobin synthesis in murine virus-induced leukemic cells in vitro: stimulation of erythroid differentiation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 5. 4.9. Cell Differentiation Assays [bio-protocol.org]
- 6. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 8-Methylguanosine in Biological Samples
This document provides detailed application notes and experimental protocols for the detection and quantification of 8-Methylguanosine (m8G), a modified nucleoside, in various biological samples. These methods are essential for researchers in epitranscriptomics, cancer biology, and drug development to understand the roles of RNA modifications in cellular processes and disease.
Antibody-Based Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive, plate-based technique used for quantifying a specific analyte within a sample. For this compound detection, a competitive ELISA is typically employed. In this format, the microplate wells are pre-coated with this compound. The sample containing the unknown amount of m8G is added to the wells along with a specific primary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP). The free m8G in the sample competes with the m8G coated on the plate for binding to the antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound antibody to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of m8G in the sample. This method is suitable for high-throughput screening of various biological fluids, including serum, plasma, and urine, as well as purified RNA samples.[1][2] It is important to note that antibody specificity is critical; some antibodies developed for similar molecules, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), have shown cross-reactivity with 8-methylguanine.[3]
Quantitative Data:
The performance characteristics of antibody-based detection can vary based on the specific antibody and kit used. The following table summarizes typical performance data for commercially available ELISA kits for similar modified nucleosides, which can serve as a benchmark.
| Parameter | Typical Value | Source |
| Assay Type | Competitive ELISA | [1][2] |
| Sample Types | Serum, Plasma, Urine, Purified RNA | |
| Sensitivity | ~0.164 - 0.94 ng/mL | |
| Assay Range | ~1.56 - 100 ng/mL | |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 10% | |
| Time-to-Result | ~2.5 - 3 hours |
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA detection of this compound.
Detailed Protocol: Competitive ELISA
This protocol is a generalized procedure based on commercially available kits for modified nucleosides.
-
Reagent Preparation :
-
Prepare 1X Wash Buffer by diluting the provided 10X concentrate with deionized water.
-
Prepare standards by serially diluting the stock standard to create a standard curve (e.g., 100 ng/mL down to ~1.5 ng/mL).
-
Prepare samples. For serum or plasma, centrifuge to remove particulates. For RNA samples, ensure they are hydrolyzed to single nucleosides. Dilute samples as necessary with the provided diluent.
-
-
Assay Procedure :
-
Add 50 µL of each standard and sample into the appropriate wells of the m8G-coated microplate.
-
Add 50 µL of the diluted HRP-conjugated anti-m8G antibody to each well.
-
Cover the plate and incubate for 60 minutes at room temperature (20-25°C).
-
Aspirate the contents of the wells and wash the plate four times with 1X Wash Buffer. Ensure wells do not dry out.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis :
-
Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of m8G in the samples by interpolating their OD values from the standard curve.
-
Chromatography-Based Detection: LC-MS/MS
Application Note:
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the absolute quantification of molecules, including modified nucleosides like this compound. The technique first separates the components of a complex mixture using High-Performance Liquid Chromatography (HPLC). For modified nucleosides, which are hydrophilic, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reverse-phase (C18) columns as it can provide better retention and separation without complex sample purification steps. After separation, the analyte is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. The first mass analyzer selects the parent ion corresponding to m8G, which is then fragmented. The second mass analyzer detects specific fragment ions. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy.
Quantitative Data:
LC-MS/MS offers superior sensitivity and specificity compared to immunoassays. The following table provides representative performance data for the detection of modified nucleosides in biological samples.
| Parameter | Typical Value | Source |
| Technique | HILIC-MS/MS | |
| Sample Types | Urine, Plasma, Hydrolyzed DNA/RNA | |
| Limit of Detection (LOD) | Can detect lesions at ~5 per 10⁶ bases with 2 µg DNA | |
| Sample Preparation | Often requires only dilution and centrifugation | |
| Quantification | Absolute, using stable isotope-labeled internal standards | |
| Specificity | Very high due to MRM transitions |
Experimental Workflow: LC-MS/MS
Caption: General workflow for this compound quantification by LC-MS/MS.
Detailed Protocol: HILIC-MS/MS
This protocol is adapted from validated methods for detecting modified nucleosides in urine and hydrolyzed DNA.
-
Sample Preparation :
-
For RNA/DNA samples : Hydrolyze 2-50 µg of nucleic acid using a cocktail of enzymes (e.g., DNase I, phosphodiesterases, alkaline phosphatase) to release individual nucleosides.
-
For Urine/Plasma : Thaw samples and centrifuge at high speed (e.g., 10,000 x g) to pellet proteins and debris.
-
Add a known concentration of a stable isotope-labeled m8G internal standard to the sample.
-
For HILIC analysis, dilute the sample with a high concentration of acetonitrile (e.g., add 900 µL of acetonitrile to 100 µL of aqueous sample) to ensure compatibility with the mobile phase and precipitate remaining proteins.
-
Vortex and centrifuge the sample. Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions :
-
LC System : Agilent 1260 Infinity or similar.
-
Column : A HILIC column suitable for nucleoside separation.
-
Mobile Phase A : Example: 20 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : Example: Acetonitrile with 0.2% formic acid.
-
Gradient : Run a gradient from high organic (e.g., 95% B) to lower organic content to elute the hydrophilic nucleosides.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM). Specific parent-fragment ion transitions for m8G and its internal standard must be optimized beforehand.
-
-
Data Analysis :
-
Process the raw data using appropriate software (e.g., MassHunter, Xcalibur).
-
Integrate the peak areas for the specific MRM transitions of both the endogenous m8G and the isotope-labeled internal standard.
-
Prepare a calibration curve using standards of known m8G concentration.
-
Calculate the concentration of m8G in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Sequencing-Based Detection Methods
Application Note:
Recent advances in high-throughput sequencing have enabled the transcriptome-wide mapping of RNA modifications at single-nucleotide resolution. While many methods have been developed for 7-methylguanosine (B147621) (m7G), the principles can be adapted for other modifications. These methods rely on chemical treatments that specifically alter or cleave the RNA at the site of modification, leading to a detectable signature during reverse transcription (RT) and subsequent sequencing.
-
m7G-quant-seq : This method uses chemical reduction (potassium or sodium borohydride) followed by mild depurination to convert internal m7G sites into abasic sites. These abasic sites induce mutations or deletions during reverse transcription, and the total variation ratio at a specific site can be used to quantify the modification level.
-
Borohydride (B1222165) reduction sequencing (Bo-Seq) : This is an optimized version of the chemical cleavage approach. It uses a high concentration of sodium borohydride (NaBH₄) and aniline (B41778) to induce efficient cleavage of the RNA backbone at the m7G site. The resulting fragments are then ligated to adapters and sequenced, allowing for precise mapping of the modification.
Adapting these methods for m8G would require investigating the specific chemical reactivity of the 8-methyl group to borohydride reduction and subsequent cleavage conditions.
Experimental Workflow: Sequencing-Based Mapping (Bo-Seq Principle)
Caption: A generalized workflow for sequencing-based mapping of RNA modifications.
Detailed Protocol: Borohydride Reduction and Cleavage (Bo-Seq for m7G)
This protocol is based on the published Bo-Seq method for m7G and would require optimization for m8G.
-
RNA Preparation :
-
Isolate total RNA from the biological sample of interest. For specific analysis of tRNAs, size-select the RNA population (e.g., using gel electrophoresis).
-
Perform de-aminoacylation for tRNA samples if necessary.
-
-
Chemical Treatment :
-
Treat the RNA sample with a high concentration of sodium borohydride (NaBH₄), for example, 1 M at a neutral pH (pH 7.5). The addition of a carrier like 7-methylguanosine monophosphate (m7GMP) can enhance the reaction efficiency.
-
Incubate the reaction under optimized conditions (e.g., specific time and temperature).
-
Perform a β-elimination reaction using aniline (e.g., 0.3 M aniline-HCl, pH 4.5) to induce strand scission at the modified site.
-
Purify the cleaved RNA fragments.
-
-
Sequencing Library Preparation :
-
Phosphorylate the 5' ends of the cleaved RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Ligate RNA adapters to the 3' and 5' ends of the fragments.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library using PCR.
-
-
Sequencing and Data Analysis :
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Perform bioinformatic analysis: trim adapter sequences, align reads to the reference transcriptome, and identify the 5' ends of the reads.
-
The start sites of the mapped reads correspond to the position immediately downstream of the cleaved modification site, allowing for single-nucleotide resolution mapping of the m8G modification.
-
References
Application Note: Quantification of 8-Methylguanosine in Urine using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylguanosine (8-MeG) is a modified nucleoside formed by the methylation of guanosine (B1672433) at the 8th position. It is considered a biomarker of RNA damage resulting from oxidative stress and free radical attack.[1] The presence and concentration of 8-MeG in urine can provide valuable insights into various physiological and pathological processes, including carcinogenesis and neurodegenerative diseases.[1][2] Accurate and sensitive quantification of this compound in biological fluids like urine is crucial for clinical and toxicological research. This application note provides a detailed protocol for the quantification of this compound in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The method involves the separation of this compound from other urinary components using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound, ensuring high selectivity and sensitivity. An isotopically labeled internal standard is recommended for accurate quantification.
Experimental Protocols
Sample Preparation
Urine samples require minimal preparation before analysis. The primary goal is to remove particulate matter and reduce matrix effects.[3]
-
Materials:
-
Urine collection cups
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Centrifuge
-
Internal Standard (IS) solution (e.g., ¹⁵N₅-8-Methylguanosine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
-
Procedure (Dilute-and-Shoot): [3][4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample for 10 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.[5]
-
Transfer 100 µL of the supernatant to a clean centrifuge tube.
-
Add 900 µL of a solution of 0.1% formic acid in water:acetonitrile (95:5, v/v).
-
Add the internal standard to a final concentration of 10 ng/mL.
-
Vortex the mixture for 10 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Alternative Procedure (Solid-Phase Extraction - SPE): For cleaner samples and potentially lower limits of quantification, an SPE procedure can be employed.[6]
-
Follow steps 1-3 of the dilute-and-shoot procedure.
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the urine supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, add the internal standard, and transfer to an HPLC vial.
-
HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions (Proposed):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-98% B
-
5.1-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) for this compound (C₁₀H₁₃N₅O₅) is m/z 298.1. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the protonated 8-methylguanine (B1496458) base. The proposed product ion is m/z 166.1.
-
A secondary transition can be monitored for confirmation.
-
-
Data Presentation
The following tables summarize proposed mass spectrometry parameters and representative quantitative data for the closely related isomer, 7-methylguanine, which can serve as an estimate for expected concentrations of this compound.
Table 1: Proposed MRM Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 298.1 | 166.1 | 100 | To be optimized |
| This compound (confirmatory) | 298.1 | 139.1 | 100 | To be optimized |
| ¹⁵N₅-8-Methylguanosine (IS) | 303.1 | 171.1 | 100 | To be optimized |
Table 2: Reported Urinary Concentrations of 7-Methylguanine in Human Populations
| Population | Concentration (ng/mg creatinine) | Reference |
| Non-smokers | 3035 ± 720 | [6] |
| Smokers | 4215 ± 1739 | [6] |
| Male Subjects (mean) | 8770 ± 2610 | [7] |
Mandatory Visualization
Signaling Pathway
The formation of this compound is a consequence of RNA damage by reactive species. This process is part of a broader cellular response to oxidative stress. The following diagram illustrates the formation of this compound and its subsequent excretion in urine.
Caption: Formation and excretion of this compound.
Experimental Workflow
The following diagram outlines the complete workflow for the quantification of this compound in urine, from sample collection to data analysis.
Caption: HPLC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human urine using HPLC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided information on sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to accurately measure this important biomarker of RNA damage.
References
- 1. Cell proliferation induced by 8-oxoguanosine and this compound, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 8-Methylguanosine in RNA and DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction to 8-Methylguanosine (m⁸G)
This compound (m⁸G) is a post-transcriptional or post-replicative modification where a methyl group is added to the N7 position of a guanine (B1146940) nucleobase. While its counterpart, 7-methylguanosine (B147621) (m⁷G), is well-known for its role in the 5' cap of eukaryotic mRNAs and its presence in tRNA, m⁸G has distinct roles and implications.[1] In RNA, m⁸G is found in transfer RNA (tRNA) and ribosomal RNA (rRNA) and is crucial for maintaining the structural integrity and function of these molecules. The presence of m⁸G in DNA is often associated with oxidative damage, where it can be a byproduct of reactive oxygen species (ROS) attacking the guanine base.[2][3] The quantification of m⁸G in both RNA and DNA is of growing interest as it can serve as a biomarker for cellular stress, disease states, and the efficacy of therapeutic interventions.[3][4][5][6]
Quantitative Analysis of this compound
The concentration of m⁸G can vary significantly depending on the nucleic acid type, cellular conditions, and the analytical method employed. The following tables summarize key quantitative data to provide a comparative overview.
Table 1: Comparison of Common Analytical Methods for Modified Nucleosides
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | High (fmol to amol) | Medium | High specificity and accuracy; can quantify multiple modifications simultaneously. | Requires expensive equipment; complex sample preparation.[7][8] |
| ELISA | Antibody-based detection of the modified nucleoside. | Medium (pmol to fmol) | High | Cost-effective; high throughput; simple workflow. | Potential for antibody cross-reactivity; indirect quantification.[9] |
| HPLC-UV/ECD | Chromatographic separation with UV or electrochemical detection. | Medium to Low | Medium | Relatively inexpensive; robust and reliable. | Lower sensitivity and specificity compared to MS/MS.[10] |
Table 2: Reported Levels of Guanine Modifications in Cellular DNA
| Modification | Organism/Cell Type | Condition | Level (lesions per 10⁶ nucleosides) | Analytical Method |
| 8-oxo-dG | Human Leukocytes | Cancer Patients | 4.93 (median) | HPLC/EC |
| 8-oxo-dG | Human Leukocytes | Healthy Controls | 4.46 (median) | HPLC/EC |
| N²-Me-dG | HEK293T Cells | 10 µM N²-Me-dG exposure | ~90 | LC-MS/MS |
| 8-OH-dG | Calf Thymus DNA | Background | ~5 | LC/IDMS-SIM |
| 8-OH-dG | Mouse Kidney DNA | KBrO₃-treated (Ogg1-/-) | ~70 times higher than treated wild-type | HPLC-ECD |
Note: Data for 8-methyl-deoxyguanosine is less prevalent than for oxidative damage markers like 8-oxo-deoxyguanosine (8-oxo-dG) or 8-hydroxy-deoxyguanosine (8-OH-dG), which are often studied as general markers of oxidative DNA damage.[11][12][13] The levels of these related modifications provide context for the expected concentrations of DNA damage products.
Experimental Protocols
Protocol 1: Quantification of m⁸G in RNA by HPLC-MS/MS
This protocol outlines the gold-standard method for the accurate quantification of m⁸G in RNA samples.
Principle: RNA is enzymatically digested into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the signal of endogenous m⁸G to that of a known amount of a stable isotope-labeled internal standard.[7]
Methodology:
-
RNA Isolation:
-
Isolate total RNA from the biological sample of interest using a standard method (e.g., Trizol extraction or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis to ensure integrity.[14]
-
-
Enzymatic Digestion of RNA to Nucleosides: [14][15][16][17]
-
In an RNase-free tube, combine 1-5 µg of total RNA with a reaction buffer.
-
Add a cocktail of enzymes for complete digestion. A typical one-step digestion mix includes an endonuclease (like Benzonase), a phosphodiesterase, and an alkaline phosphatase.[15]
-
Incubate the reaction at 37°C for 1-4 hours. Complete digestion can be confirmed by running a time-course experiment.[16]
-
(Optional but recommended) Remove enzymes post-digestion using a 10 kDa molecular weight cutoff filter to prevent interference with downstream analysis.[14]
-
-
HPLC Separation:
-
Use a reverse-phase C18 column for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a linear gradient from 0-95% Mobile Phase B over 30 minutes to elute the nucleosides. The exact gradient may need optimization based on the specific column and system.[7]
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Optimize parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both endogenous m⁸G and the internal standard.
-
Calculate the ratio of the endogenous m⁸G peak area to the internal standard peak area.
-
Determine the absolute quantity of m⁸G in the sample by comparing this ratio to a standard curve generated with known amounts of m⁸G standard and a fixed amount of the internal standard.[18]
-
Protocol 2: Detection of m⁸G in DNA by Immuno-based Methods (ELISA)
This protocol describes a high-throughput method for the semi-quantitative or relative quantitative detection of m⁸G in DNA.
Principle: This competitive ELISA (Enzyme-Linked Immunosorbent Assay) relies on the competition between m⁸G in the sample and m⁸G coated on the microplate for binding to a specific primary antibody. The amount of primary antibody that binds to the plate is inversely proportional to the amount of m⁸G in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for colorimetric detection.[9][19]
Methodology:
-
DNA Isolation and Digestion:
-
ELISA Procedure:
-
The assay is performed in a microplate pre-coated with an m⁸G conjugate.
-
Standard Curve Preparation: Prepare a series of dilutions of an 8-methyl-2'-deoxyguanosine standard.
-
Sample Preparation: Dilute the digested DNA samples to fall within the range of the standard curve.
-
Incubation: Add the standards and samples to the wells, followed by the addition of a specific anti-m⁸G primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody and other components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) to each well and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the m⁸G standards.
-
Determine the concentration of m⁸G in the samples by interpolating their absorbance values on the standard curve.
-
The results are often expressed as a relative amount or normalized to the total amount of DNA used in the assay.
-
Visualizations
Caption: General workflow for this compound (m⁸G) analysis.
Caption: Workflow for m⁸G quantification by HPLC-MS/MS.
Caption: Workflow for competitive ELISA of m⁸G.
Caption: Role of N7-methylguanosine (m⁷G) in tRNA stabilization.
References
- 1. 7-Methylguanosine Modifications in Transfer RNA (tRNA) | MDPI [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Using 8-Hydroxy-2'-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes [mdpi.com]
- 6. 8-Hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage induced by perfluorinated compounds in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 10. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High accumulation of oxidative DNA damage, 8-hydroxyguanine, in Mmh/Ogg1 deficient mice by chronic oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 18. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Guanosine Analogs as Biomarkers for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Appropriate Biomarker
While the topic of 8-Methylguanosine as a biomarker for oxidative stress has been raised, a comprehensive review of scientific literature indicates that its role in this specific context is not well-established. The formation of 8-methylguanine, a related compound, has been observed as a result of DNA alkylation by methyl radicals, but it is not widely used as a general biomarker for oxidative stress.
Conversely, the most extensively studied and validated guanosine-based biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG) , also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Reactive oxygen species (ROS) readily attack the guanine (B1146940) base in DNA, and 8-OHdG is a primary product of this interaction.[1][2] Its stability and excretion in urine make it a reliable indicator of systemic oxidative stress.[3][4] This document will, therefore, focus on the application and measurement of 8-OHdG as the scientifically accepted biomarker for oxidative stress.
Biochemical Pathway of 8-OHdG Formation
Under conditions of oxidative stress, elevated levels of reactive oxygen species (ROS) are generated from both endogenous metabolic processes and exogenous sources.[5] These highly reactive molecules, particularly the hydroxyl radical (•OH), can attack the C8 position of guanine within the DNA strand.[6] This results in the formation of the 8-OHdG lesion.[7] The damaged DNA is recognized by the cell's repair machinery, primarily through the base excision repair (BER) pathway, which excises the 8-OHdG.[5][8] The excised 8-OHdG is then released into the bloodstream and subsequently excreted in the urine.[4]
Quantitative Data for 8-OHdG as a Biomarker
The concentration of 8-OHdG can be measured in various biological matrices. Urine is the most common and non-invasive sample type used for assessing systemic oxidative stress.[9] The following tables summarize typical concentrations and performance characteristics of common analytical methods.
Table 1: Typical Concentrations of 8-OHdG in Biological Samples
| Biological Matrix | Population | Typical Concentration Range | Citation(s) |
| Urine | Healthy Adult Males | 29.6 ± 24.5 ng/mg creatinine | [4] |
| Healthy Adult Females | 43.9 ± 42.1 ng/mg creatinine | [4] | |
| Pregnant Women (Median) | 4.48 µg/g creatinine | [10] | |
| Serum/Plasma | Epithelial Ovarian Cancer Patients (Median) | 176.4 pg/mL | [11] |
| Healthy Controls (for comparison) | Not specified, but lower than cancer patients | [11] | |
| Tissue | Placenta (Median) | 1.3 ng/g of tissue | [10] |
Table 2: Performance Characteristics of Analytical Methods for 8-OHdG
| Analytical Method | Sample Matrix | Sensitivity (LOD/LOQ) | Specificity/Cross-Reactivity | Citation(s) |
| ELISA | Urine, Plasma, Tissue | LOQ as low as 125 pg/mL (High Sensitivity Kit) | High specificity with certain monoclonal antibodies (e.g., N45.1 clone); does not cross-react with RNA oxidation products like 8-hydroxyguanosine. | [12] |
| Urine | Sensitivity: 0.59 ng/mL | Specific for 8-OHdG. | [13] | |
| LC-MS/MS | Urine | LOQ: 0.05 µg/L (0.05 ng/mL) | High specificity due to mass-based detection (m/z 284 → 168). | [10][14] |
| Urine | LOD: 0.019 ng/mL; LOQ: 0.062 ng/mL | High specificity using a stable isotope-labeled internal standard. | [15] |
Experimental Protocols
Protocol 1: Quantification of 8-OHdG in Urine using Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[16][17]
1. Sample Preparation: a. Collect first-morning void urine samples in sterile containers. b. For cloudy samples, centrifuge at 2,000 x g for 15 minutes to remove precipitates.[18] c. Clear urine can often be used directly or after dilution with the provided assay buffer. d. Store samples at -20°C or below if not analyzed immediately. Avoid repeated freeze-thaw cycles.[18]
2. ELISA Procedure: a. Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use. b. Add 50 µL of standard or prepared urine sample to the appropriate wells of the 8-OHdG pre-coated microplate. c. Immediately add 50 µL of the HRP-conjugated anti-8-OHdG antibody to each well (except for the blank). d. Gently mix and incubate for 1-2 hours at 37°C (or as specified by the kit, some high-sensitivity kits may require overnight incubation at 4°C).[12][16] e. Wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on absorbent paper. f. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. g. Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow. h. Read the absorbance at 450 nm on a microplate reader immediately. i. Calculate the 8-OHdG concentration by plotting a standard curve (absorbance vs. concentration) and interpolating the sample values. The absorbance is inversely proportional to the concentration of 8-OHdG in the sample.
Protocol 2: Quantification of 8-OHdG in Urine using LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of 8-OHdG.[14][15]
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Centrifuge urine samples at 8,000 rpm for 10 minutes. b. To 0.7 mL of the supernatant, add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG). c. Dilute the sample with a phosphate (B84403) buffer. d. Apply the mixture to a pre-conditioned C18 SPE column. e. Wash the column with buffer to remove interfering substances. f. Elute 8-OHdG with an appropriate solvent (e.g., a buffer containing acetonitrile). g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: Reversed-phase C18 column. ii. Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water (or acetonitrile (B52724) and water) containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid. iii. Flow Rate: Typically 0.5 - 0.8 mL/min. iv. Injection Volume: 5 - 10 µL. b. Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI), positive mode. ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions:
- 8-OHdG: m/z 284 → 168[14]
- ¹⁵N₅-8-OHdG (Internal Standard): m/z 289 → 173[14] c. Quantification: i. Generate a calibration curve using known concentrations of 8-OHdG standards. ii. Quantify the 8-OHdG concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for 8-OHdG analysis and the logical relationship between oxidative stress and its measurement.
References
- 1. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxy-2’-Deoxyguanosine and Reactive Oxygen Species as Biomarkers of Oxidative Stress in Mental Illnesses: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative DNA Damage and Repair: Mechanisms, Mutations, and Relation to Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cedxlabs.com [cedxlabs.com]
- 10. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Serum 8-OHdG Is Associated with Poor Prognosis in Epithelial Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 12. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]
- 13. agrisera.com [agrisera.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. nwlifescience.com [nwlifescience.com]
- 17. assaygenie.com [assaygenie.com]
- 18. fn-test.com [fn-test.com]
Revolutionizing Z-RNA Research: Application of 8-Methylguanosine in Studying Protein-Z-RNA Interactions
For Immediate Release
A novel approach utilizing the synthetic nucleotide analog, 8-Methylguanosine, is empowering researchers to overcome the inherent instability of Z-RNA, a left-handed conformation of double-stranded RNA. This breakthrough is paving the way for a deeper understanding of the critical roles Z-RNA and its binding proteins play in vital cellular processes, including innate immunity and inflammatory responses. By stabilizing the Z-RNA structure, this compound, particularly in its 2'-O-methylated form (m8Gm), provides a powerful tool for detailed investigation of protein-Z-RNA interactions, opening new avenues for therapeutic intervention in a range of diseases.
Z-RNA's transient and high-energy state under physiological conditions has long posed a significant challenge to its study. The incorporation of this compound into RNA sequences promotes the syn conformation of the guanine (B1146940) base, a key structural feature that stabilizes the left-handed Z-RNA helix. This stabilization allows for the application of a suite of biochemical and biophysical techniques to probe the intricate dance between Z-RNA and its protein partners, such as the key immune regulators ADAR1 and ZBP1.
This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals to leverage this compound in their studies of protein-Z-RNA interactions.
Quantitative Data Summary
The use of this compound-modified Z-RNA enables the precise quantification of binding affinities and thermodynamic parameters of protein-Z-RNA interactions. Below is a summary of key quantitative data.
| Parameter | Value | Protein | RNA Substrate | Method | Reference |
| Binding Affinity (Kd) | ~4 µM | ADAR1 Zα domain | A-form-like (CpG)3 LNA | NMR | [1][2] |
| Binding Affinity (Kd) | 30 nM | ADAR1 Zα domain | d(CG)3T4(CG)3 Z-DNA hairpin | Surface Plasmon Resonance | [3] |
| A-Z Transition Midpoint | 880 mM NaClO4 | - | r(CGC[m8Gm]CG)2 | Circular Dichroism | [4] |
| A-Z Transition Midpoint | 4090 mM NaClO4 | - | r(CGCGCG)2 (unmodified) | Circular Dichroism | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways involving Z-RNA binding proteins and a general workflow for studying these interactions using this compound.
References
- 1. The Zα Domain of ADAR1 Binds to an A-form-like Nucleic Acid Duplex with Low Micromolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The solution structure of the Zα domain of the human RNA editing enzyme ADAR1 reveals a prepositioned binding surface for Z-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Methylguanosine (m8G) Detection & Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and quantification of 8-Methylguanosine (m8G), a critical RNA modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting and quantifying this compound (m8G)?
A1: The primary methods for m8G detection and quantification include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its accuracy and sensitivity, and antibody-based methods like MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing).[1][2] LC-MS/MS allows for the direct measurement of modified nucleosides after RNA hydrolysis, while antibody-based techniques are used to enrich for m8G-containing RNA fragments for subsequent sequencing.[2] Chemical-based detection methods are also emerging as a powerful alternative.[2]
Q2: Why is sample purity crucial for accurate m8G quantification?
A2: Sample purity is paramount because contaminants can significantly interfere with downstream applications. For spectrophotometric quantification, contaminants like proteins or salts can lead to inaccurate RNA concentration readings.[3] In LC-MS/MS analysis, even minor impurities can cause matrix effects, suppressing or enhancing the signal of the target analyte and leading to unreliable quantification. For antibody-based methods, non-specific binding to contaminants can increase background noise and reduce the specificity of the enrichment. Studies focusing on mRNA modifications require particularly thorough sample purification to avoid contamination from abundant non-coding RNAs like rRNA.
Q3: What is the difference between spectrophotometry and fluorometry for initial RNA quantification?
A3: Spectrophotometry measures the absorbance of UV light at 260 nm to determine RNA concentration and uses absorbance ratios (A260/A280 and A260/A230) to assess purity. It is quick but less sensitive and can be inaccurate for impure samples or those with low concentrations (<10 ng/µl). Fluorometry uses RNA-specific fluorescent dyes, making it more sensitive and specific. This method is advantageous for low-concentration samples and when it is critical to distinguish RNA from DNA.
Q4: What are the common sources of experimental failure when working with RNA?
A4: A primary reason for failure in RNA experiments is contamination with ribonucleases (RNases), which are highly stable enzymes that degrade RNA. Sources of RNase contamination include skin, glassware, and solutions. To avoid this, it is essential to wear gloves, use RNase-free plasticware, bake glassware at high temperatures, and treat all solutions with diethylpyrocarbonate (DEPC). Inadequate sample preparation, leading to incomplete cell lysis or RNA degradation, is another common issue.
Troubleshooting Guides
Section 1: Sample Preparation & Quality Control
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low A260/A280 ratio (<1.8) | Protein contamination. | Re-purify the RNA sample using a phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure complete removal of the interphase. |
| Low A260/A230 ratio (<2.0) | Contamination with guanidinium (B1211019) thiocyanate, salts, or organic solvents. | Perform an additional wash step with 70-80% ethanol during the purification process to remove residual salts and contaminants. |
| RNA degradation observed on gel electrophoresis (smearing) | RNase contamination during extraction or handling. | Use certified RNase-free reagents and consumables. Work in a designated clean area. Add an RNase inhibitor to your lysis buffer and subsequent solutions. |
| Low RNA yield | Incomplete cell lysis; inefficient RNA binding or elution from column; sample degradation. | Ensure complete homogenization/lysis using appropriate mechanical or enzymatic methods. Optimize binding conditions (e.g., ethanol concentration). Ensure elution buffer is correctly applied and incubated. |
A general workflow for RNA sample preparation and quality control is essential for reliable downstream analysis.
Caption: RNA Sample Preparation and QC Workflow.
Section 2: LC-MS/MS Analysis
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or splitting | Column degradation; inappropriate mobile phase; sample matrix interference. | Use a guard column to protect the analytical column. Ensure mobile phase pH is appropriate for the analyte and column type. Optimize sample cleanup to remove interfering substances. |
| Low signal intensity / sensitivity | Inefficient ionization; matrix effects; incomplete RNA digestion. | Optimize mass spectrometer source parameters (e.g., temperature, gas flow). Dilute the sample to mitigate matrix suppression. Validate the enzymatic digestion protocol to ensure complete conversion to nucleosides. |
| High background noise | Contaminated mobile phase or LC system; impure sample. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. Incorporate a robust sample preparation method like solid-phase extraction (SPE). |
| Poor reproducibility | Inconsistent sample preparation; instrument variability; unstable analyte. | Use an internal standard (ideally a stable isotope-labeled version of m8G) to normalize for variations. Ensure consistent digestion times and temperatures. Verify instrument stability before and during the analytical run. |
A systematic approach is crucial for troubleshooting LC-MS/MS issues, starting from the sample and moving through the system to the data analysis.
Caption: Troubleshooting Logic for LC-MS/MS Analysis.
Experimental Protocols
Protocol 1: RNA Digestion for LC-MS/MS Analysis
This protocol describes the complete enzymatic digestion of total RNA into individual nucleosides for subsequent quantification by LC-MS/MS.
Materials:
-
Purified total RNA (1-5 µg)
-
Nuclease P1 (10 U)
-
Ammonium Acetate Buffer (10 mM, pH 5.3)
-
Bacterial Alkaline Phosphatase (BAP) (10 U)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Nuclease-free water
-
Centrifugal filters (10 kDa MWCO)
Procedure:
-
In a sterile, nuclease-free microfuge tube, combine 1-5 µg of total RNA with 10 U of Nuclease P1.
-
Add 10 mM Ammonium Acetate Buffer (pH 5.3) to a final volume of 50 µL.
-
Incubate the reaction at 42°C for 2 hours to digest the RNA into 5'-monophosphate nucleosides.
-
Add 5 µL of 50 mM Tris-HCl (pH 8.0) and 10 U of Bacterial Alkaline Phosphatase (BAP) to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
To remove the enzymes, which can interfere with LC-MS/MS analysis, pass the entire reaction mixture through a 10 kDa molecular weight cutoff (MWCO) centrifugal filter.
-
Collect the filtrate, which contains the purified nucleosides.
-
Dry the filtrate in vacuo and reconstitute in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL) for analysis.
-
If not analyzing immediately, store the digested samples at -80°C.
References
Technical Support Center: Optimizing HPLC-MS/MS for 8-Methylguanosine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of 8-Methylguanosine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for this compound | Improper MS/MS transition selection. | Optimize the precursor and product ions for this compound. A common transition for similar methylated guanosine (B1672433) compounds is the loss of the ribose moiety. |
| Inefficient ionization. | Verify and optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with efficient ionization (e.g., contains a suitable modifier like formic acid). | |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation of this compound. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column overload or contamination. | Dilute the sample or clean the column according to the manufacturer's instructions. |
| Inappropriate mobile phase composition. | Optimize the mobile phase gradient and composition. For hydrophilic compounds like this compound, a hydrophilic interaction liquid chromatography (HILIC) column may provide better peak shape. | |
| Dirty ion source. | Clean the ion source components as per the instrument manual.[1] | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Employ a more effective sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.[1][2][3] |
| Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks and verify the flow rate.[1] |
| Column degradation. | Replace the column if it has exceeded its lifetime or shows signs of degradation. | |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Low Recovery During Sample Preparation | Inefficient extraction of this compound. | Optimize the sample preparation protocol. For urine samples, a simple dilution with acetonitrile (B52724) followed by centrifugation can be effective.[4][5] |
| Analyte binding to labware. | Use low-binding tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a simple and effective method for preparing urine samples for this compound analysis?
A1: A rapid and reliable method involves diluting the urine sample with acetonitrile, followed by vortexing and centrifugation to precipitate proteins and other macromolecules.[4][5] This "dilute-and-shoot" approach minimizes sample preparation time and potential for analyte loss.
Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples like plasma or tissue homogenates?
A2: To mitigate matrix effects, which can suppress or enhance the analyte signal, it is recommended to use solid-phase extraction (SPE).[2][3] A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties can provide a cleaner extract.[3] Utilizing a stable isotope-labeled internal standard for this compound is also crucial for accurate quantification in the presence of matrix effects.
HPLC Method Development
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Due to the hydrophilic nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred over traditional C18 reversed-phase columns.[4][5] HILIC columns can provide better retention and peak shape for polar analytes.
Q4: What are typical mobile phase compositions for the analysis of methylated nucleosides?
A4: A common mobile phase for HILIC separation of methylated nucleosides consists of a gradient elution with acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with a small amount of formic acid.[5][6]
MS/MS Method Development
Q5: How do I determine the optimal precursor and product ions for this compound?
A5: The precursor ion will be the protonated molecule of this compound ([M+H]⁺). To find the most abundant and stable product ions, perform a product ion scan in the mass spectrometer by infusing a standard solution of this compound. A common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated base as a major product ion. For guanosine derivatives, a transition to m/z 152 is frequently observed.[6]
Q6: What is the importance of optimizing collision energy?
A6: Optimizing the collision energy is critical for achieving maximum sensitivity.[7][8] The optimal collision energy will vary for each precursor-to-product ion transition and between different mass spectrometers. It is recommended to perform a collision energy optimization experiment for each transition to ensure the highest signal intensity.
Experimental Protocols
Protocol 1: Analysis of this compound in Urine
This protocol is based on a validated method for the analysis of methylated nucleosides in urine.[4][5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 600 µL of acetonitrile and 100 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 3 minutes at high speed.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. HPLC Conditions:
-
Column: HILIC column (e.g., 150 x 3.0 mm, 3.5 µm particle size)
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 1.0 95 7.0 50 | 8.0 | 50 |
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined empirically To be determined empirically To be optimized | Example: 2'-O-methylguanosine | 298 | 152 | Optimized value |
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
Quantitative Data Summary
The following tables provide an example of expected performance parameters for a validated HPLC-MS/MS method for methylated nucleosides.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| 1-methylguanine | 1 - 1000 | >0.995 |
| 7-methylguanine | 1 - 1000 | >0.995 |
| 2'-O-methylguanosine | 0.5 - 500 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Within-Run Precision (%CV) | Within-Run Accuracy (%) |
| 1-methylguanine | Low | < 5% | 95 - 105% |
| Medium | < 5% | 95 - 105% | |
| High | < 5% | 95 - 105% | |
| 7-methylguanine | Low | < 5% | 95 - 105% |
| Medium | < 5% | 95 - 105% | |
| High | < 5% | 95 - 105% | |
| 2'-O-methylguanosine | Low | < 5% | 95 - 105% |
| Medium | < 5% | 95 - 105% | |
| High | < 5% | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for HPLC-MS/MS analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Improving Sensitivity for Low-Level 8-Methylguanosine Detection
Welcome to the technical support center for the sensitive detection of 8-Methylguanosine (8-MG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of 8-MG in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method based on antibody-antigen recognition, while LC-MS/MS offers high sensitivity and specificity by separating the analyte chromatographically and detecting it based on its mass-to-charge ratio.
Q2: I am not getting any signal in my this compound ELISA. What are the possible causes?
A2: A lack of signal in an ELISA experiment is a common issue that can stem from several factors. Check for the following:
-
Incorrect Reagent Preparation or Addition: Ensure all reagents, standards, and samples were prepared correctly and added in the proper order as specified in the protocol.[1]
-
Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.[2][3]
-
Insufficient Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Consider increasing the antibody concentration or extending the incubation time.
-
Inactive HRP Conjugate: The horseradish peroxidase (HRP) conjugate may have lost activity. Use fresh reagents to test this possibility.
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Low Target Protein Expression: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method.
Q3: My this compound ELISA is showing high background. How can I reduce it?
A3: High background can mask the true signal and reduce the sensitivity of your assay. Here are some common causes and solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background. Increase the number of wash cycles and ensure complete removal of wash buffer after each step.
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking incubation time.
-
Over-incubation with Substrate: The substrate incubation time may be too long, resulting in excessive color development. Reduce the incubation time or monitor the color development more closely.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions to rule out contamination.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound detection?
A4: To enhance the sensitivity of your LC-MS/MS analysis, consider the following optimization steps:
-
Compound Optimization (Tuning): Optimize the mass spectrometry parameters for this compound, including precursor/product ions and collision energies, for your specific instrument. Using parameters from the literature without optimization may result in a loss of sensitivity.
-
Chromatography Optimization: Select an appropriate column and optimize the mobile phase composition and gradient to achieve good peak shape and separation from matrix components. For hydrophilic compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be beneficial.
-
Sample Preparation: A clean sample is crucial for sensitive detection. Use solid-phase extraction (SPE) to remove interfering substances from your sample matrix.
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard to account for variability in sample preparation and instrument response.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Reagents added in the wrong order or improperly prepared. | Repeat the assay, carefully following the protocol. Prepare fresh reagents and standards.[1] |
| Expired or improperly stored kit components. | Check expiration dates and storage conditions of all reagents.[2][3] | |
| Insufficient antibody concentration. | Increase the concentration of the primary or secondary antibody. Extend incubation times. | |
| Low levels of this compound in the sample. | Concentrate the sample or consider a more sensitive detection method like LC-MS/MS. | |
| High Background | Insufficient washing. | Increase the number of washes and ensure complete removal of wash buffer. |
| Ineffective blocking buffer. | Try a different blocking agent or extend the blocking incubation time.[4] | |
| Substrate incubation time is too long. | Reduce the substrate incubation time. | |
| Contaminated reagents. | Prepare fresh buffers and substrate solution. | |
| Poor Reproducibility | Pipetting errors. | Check pipette calibration and ensure consistent pipetting technique. |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid stacking plates during incubation.[2] | |
| Wells drying out. | Keep the plate covered during incubations to prevent evaporation. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal/Sensitivity | Suboptimal mass spectrometer parameters. | Perform compound optimization (tuning) for this compound on your instrument to determine the optimal precursor/product ions and collision energies. |
| Poor chromatographic peak shape. | Optimize the mobile phase and gradient. Consider a different column chemistry (e.g., HILIC for polar analytes). | |
| Matrix effects (ion suppression or enhancement). | Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inconsistent Results | Variability in sample preparation. | Automate sample preparation steps if possible. Ensure consistent handling of all samples. |
| Carryover from previous injections. | Optimize the wash steps between samples in your autosampler. | |
| No Peak Detected | Analyte concentration is below the limit of detection. | Concentrate the sample or use a more sensitive instrument. |
| Incorrect MRM transitions being monitored. | Verify the precursor and product ion masses for this compound. |
Quantitative Data Summary
| Method | Sample Type | Sensitivity (Limit of Detection/Quantification) | Reference |
| ELISA | Urine, Serum, Plasma, RNA | ~0.164 ng/mL (Sensitivity) | [1] |
| LC-MS/MS | Rat Plasma | 0.5 ng/mL (Lower Limit of Quantitation) | [5][6] |
| LC-MS/MS | Urine | 0.01 µg/L (LOD), 0.05 µg/L (LOQ) | [3] |
| LC-MS/MS with Derivatization | DNA | 0.015 nM (LOD) | [7] |
Experimental Protocols
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized example based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of standards or samples to the appropriate wells of the microplate. Incubate for 10 minutes at room temperature.
-
Antibody Addition: Add 50 µL of anti-8-Methylguanosine antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with the provided wash buffer.
-
Secondary Antibody Addition: Add 100 µL of the prepared HRP-conjugated secondary antibody solution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with the wash buffer.
-
Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 2-10 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the this compound concentration in your samples.
This compound LC-MS/MS Protocol
This protocol outlines a general workflow for the analysis of this compound in biological fluids.
-
Sample Preparation:
-
Thaw frozen samples (e.g., urine, plasma) on ice.
-
Add a known amount of a stable isotope-labeled internal standard for this compound to each sample.
-
For complex matrices, perform a solid-phase extraction (SPE) to clean up the sample and enrich for the analyte.
-
Evaporate the cleaned-up sample to dryness and reconstitute in the initial mobile phase.
-
-
Chromatography:
-
Use a C18 or HILIC column appropriate for the separation of polar molecules.
-
Establish a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and its internal standard should be optimized on your instrument.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the samples using a calibration curve prepared with known concentrations of the standard.
-
Visual Workflow for Improving this compound Detection Sensitivity
Caption: Workflow for enhancing the sensitivity of this compound detection.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
troubleshooting guide for 8-Methylguanosine synthesis protocols
Technical Support Center: 8-Methylguanosine Synthesis
Welcome to the technical support center for this compound synthesis protocols. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound consistently low?
Low yields in this compound synthesis can stem from several factors. A primary cause can be incomplete conversion of the starting material or the formation of side products.
-
Inefficient Methylation: The direct methylation of guanosine (B1672433) can be challenging. Free radical-mediated methylation, for instance, can lead to a mixture of products, including methylation at the N2 and N7 positions, in addition to the desired C8 position.[1] The ratio of these products can be influenced by the specific radical initiator and reaction conditions used.
-
Degradation of Starting Material or Product: Guanosine derivatives can be unstable under certain conditions. For instance, related N7-methylguanosine analogs are known to be unstable at high pH and elevated temperatures, which can lead to imidazole (B134444) ring-opening.[2] While this compound is generally more stable, harsh reaction conditions should be avoided.
-
Moisture Contamination: As with many organic syntheses, the presence of water can be detrimental, leading to hydrolysis of reagents and reduced yields. Ensure all solvents and reagents are anhydrous.
Troubleshooting Steps:
-
Optimize Methylation Strategy: If using a free-radical approach, consider screening different radical initiators and reaction times. Alternatively, a more controlled synthesis via an 8-bromo-guanosine intermediate followed by a Suzuki-Miyaura coupling or other cross-coupling reaction with a methylating agent can offer higher specificity and yield.
-
Control Reaction Conditions: Maintain a neutral or slightly acidic pH and moderate temperatures unless the protocol specifies otherwise. Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
2. I am observing multiple spots on my TLC/peaks in my LC-MS analysis. What are the likely side products?
The presence of multiple products is a common issue, particularly in direct methylation strategies.
-
Positional Isomers: The most common side products are other methylated guanosine isomers. Methylation can occur at other nucleophilic sites on the guanine (B1146940) base, such as N7, O6, and N2.[1]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of guanosine or the 8-bromo-guanosine intermediate.
-
Degradation Products: As mentioned, harsh conditions can lead to the formation of degradation products, such as those resulting from imidazole ring opening.[2]
Troubleshooting Steps:
-
Purification: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related compounds like positional isomers. Both reverse-phase (RP) and ion-exchange (IE) HPLC can be effective.[3][4]
-
Protecting Groups: To improve selectivity, consider using protecting groups for the ribose hydroxyls and the exocyclic amine of guanosine before performing the methylation step.
-
Characterization: Use techniques like NMR and mass spectrometry to identify the structure of the main side products, which can provide insights into the reaction mechanism and help optimize conditions to minimize their formation.
3. What is the best method for purifying this compound?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying this compound and its analogs to a high degree of purity.[3][4]
-
Reverse-Phase (RP) HPLC: Separates compounds based on hydrophobicity. A C18 column is often used with a mobile phase gradient of acetonitrile (B52724) in water or a buffer like ammonium (B1175870) acetate (B1210297).
-
Ion-Exchange (IE) HPLC: Separates molecules based on charge. This can be particularly useful for purifying nucleotides and can sometimes offer better resolution for guanosine-rich sequences.[3]
-
-
Flash Column Chromatography: For larger scale purifications, silica (B1680970) gel flash chromatography can be used, although it may not provide the same level of resolution as HPLC for closely related impurities.
Troubleshooting HPLC Purification:
-
Poor Peak Shape: Tailing or broad peaks can be due to interactions of the guanosine moiety with the silica backbone of the column. Using a mobile phase with a low concentration of an acid (e.g., formic acid or acetic acid) can help to improve peak shape.
-
Co-elution of Impurities: If impurities are co-eluting with the product, optimizing the gradient, changing the mobile phase composition, or switching to a different type of column (e.g., from C18 to a phenyl-hexyl column) may be necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of 8-substituted guanosine derivatives, which can serve as a reference for troubleshooting this compound synthesis.
| Parameter | 8-Bromo-Guanosine Synthesis[2] | Suzuki-Miyaura Coupling for 8-Aryl-Guanosine[2] |
| Starting Material | Guanosine 5'-monophosphate (GMP) | 8-Bromoguanosine derivative |
| Reagents | Saturated bromine water, Sodium acetate buffer (pH 4.0) | Pd(OAc)₂, TPPTS, Cs₂CO₃, Arylboronic acid |
| Solvent | Water | Water |
| Temperature | Room Temperature | 90-95 °C |
| Reaction Time | Not specified | 15-60 min |
| Yield | 62% | High (not quantified) |
| Purification Method | Ion-exchange chromatography | RP-HPLC |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-Guanosine (Intermediate)
This protocol is a common first step for the synthesis of various 8-substituted guanosine analogs.
Materials:
-
Guanosine
-
Saturated Bromine Water
-
Sodium Acetate Buffer (pH 4.0)
-
Water
Procedure:
-
Dissolve guanosine in the sodium acetate buffer.
-
Slowly add saturated bromine water to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Purify the product using ion-exchange chromatography or RP-HPLC.[2]
Protocol 2: General Suzuki-Miyaura Cross-Coupling for 8-Substituted Guanosine
This protocol can be adapted for the synthesis of this compound by using a suitable methylboronic acid derivative.
Materials:
-
8-Bromo-Guanosine
-
Methylboronic acid or its ester
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., TPPTS for aqueous reactions)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., water or a mixture of water and an organic solvent)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 8-bromo-guanosine, the palladium catalyst, and the ligand.
-
Add the methylboronic acid derivative and the base.
-
Degas the solvent and add it to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-95 °C) and stir for the required time (e.g., 15-60 minutes).[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the catalyst, and purify the product by RP-HPLC.
Visualizations
Caption: General workflow for the synthesis of this compound via an 8-bromo intermediate.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Overcoming N7-methylguanosine (m7G) Instability in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the chemical instability of N7-methylguanosine (m7G).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments involving m7G.
Issue 1: Low yield of m7G-capped RNA during in vitro transcription.
| Possible Cause | Suggested Solution |
| Degradation of S-adenosyl-methionine (SAM) | SAM is the methyl group donor and is sensitive to temperature. Always keep SAM solutions on ice when thawed and store at -20°C for short-term or -70°C for long-term storage. Avoid repeated freeze-thaw cycles.[1] |
| RNA Secondary Structure | Stable secondary structures, like hairpins at the 5'-end of the RNA, can hinder the accessibility of the capping enzyme.[1] Denature the RNA by heating at 65°C for 5 minutes, followed by immediate placement on ice before the capping reaction.[2][3] |
| Suboptimal Capping Reaction Conditions | Ensure the reaction buffer composition and pH are optimal for the capping enzyme used (e.g., Vaccinia Capping System).[3] Incubate the reaction at the recommended temperature, typically 37°C, for an adequate duration (e.g., 30 minutes to 2 hours).[1][3] |
| Poor Quality of In Vitro Transcribed RNA | Purify the in vitro transcribed RNA before the capping reaction to remove unincorporated nucleotides and enzymes. Do not resuspend the RNA in solutions containing EDTA, as it can inhibit the capping enzyme.[1] |
Issue 2: Degradation of m7G-containing oligonucleotides or mRNA during purification or storage.
| Possible Cause | Suggested Solution |
| Exposure to Alkaline Conditions | The imidazole (B134444) ring of m7G is susceptible to opening under alkaline conditions (high pH).[4][5] During purification (e.g., HPLC), use buffers with a neutral or slightly acidic pH. For storage, use a buffered solution with a pH around 7.0. |
| High Temperature | Elevated temperatures accelerate the hydrolysis of the glycosidic bond and ring-opening of m7G.[6] Store m7G-containing molecules at -20°C or -80°C. Avoid prolonged incubation at high temperatures unless required for a specific protocol step. |
| Presence of Nucleases | RNase contamination will lead to the degradation of m7G-capped RNA. Maintain a sterile and RNase-free work environment. Use RNase-free reagents and consumables.[3] The m7G cap itself offers some protection against 5' exonucleases.[7][8] |
Issue 3: Reduced biological activity (e.g., low translation efficiency) of m7G-capped mRNA.
| Possible Cause | Suggested Solution |
| Incomplete Capping Reaction | This results in a mixed population of capped and uncapped RNA. Optimize the capping reaction as described in "Issue 1". Purify the capped RNA to remove any remaining uncapped transcripts. |
| Ring-Opening of m7G | The formamidopyrimidine (Fapy) lesion, resulting from the ring-opening of m7G, can act as a block to in vitro DNA synthesis and likely interferes with translation machinery.[9][10] Ensure proper pH and temperature control during all experimental steps to prevent ring-opening. |
| Depurination | The N7-methylation of guanine (B1146940) weakens the glycosidic bond, making it more prone to cleavage (depurination), which results in an abasic site.[11][12][13] This can be mitigated by using 2'-fluoro modified nucleosides, which stabilize the glycosidic bond.[11] |
Frequently Asked Questions (FAQs)
Q1: What is N7-methylguanosine (m7G) and why is it important?
A1: N7-methylguanosine (m7G) is a modified purine (B94841) nucleoside. It is most notably found at the 5'-end of most eukaryotic messenger RNAs (mRNAs) in a structure called the "cap".[8][14] This m7G cap is crucial for the regulation of mRNA metabolism, including preventing degradation by exonucleases, promoting translation initiation, and facilitating nuclear export.[7][8][15]
Q2: What makes m7G chemically unstable?
A2: The methylation at the N7 position of the guanine base introduces a positive charge into the imidazole ring, making it susceptible to nucleophilic attack.[11] This leads to two primary instability issues:
-
Imidazole Ring Opening: Under alkaline conditions, the imidazole ring can open to form a formamidopyrimidine (Fapy) derivative.[4][5]
-
Depurination: The N7-methylation weakens the N-glycosidic bond that connects the guanine base to the ribose sugar, making the base more likely to be cleaved off, leaving an abasic site.[12][13]
Q3: At what pH is m7G most stable?
A3: m7G is most stable in neutral to slightly acidic conditions. Alkaline conditions (high pH) significantly accelerate the rate of imidazole ring opening.[4][5] For mRNA vaccines, the pH is typically controlled between 7 and 8 to ensure stability.[16] However, lowering the pH from 7.0 to 6.5 has been shown to accelerate nucleic acid hydrolysis.[16]
Q4: How does temperature affect the stability of m7G?
A4: Higher temperatures increase the rate of hydrolytic degradation of nucleobases, including m7G.[6] For long-term storage of m7G-containing molecules, temperatures of -20°C or -80°C are recommended.
Q5: Can I use chemical synthesis to produce m7G-capped RNA?
A5: Yes, in addition to enzymatic methods, m7G-capped RNA can be prepared by chemical synthesis using phosphoramidite (B1245037) chemistry.[8][14][17] This approach allows for the production of capped RNAs at a large scale and enables the site-specific incorporation of other modifications.[8]
Quantitative Data Summary
Table 1: Half-lives of Nucleobases at 100°C and pH 7
| Nucleobase | Half-life (t1/2) |
| Guanine (G) | ~1 year |
| Adenine (A) | ~1 year |
| Uracil (U) | 12 years |
| Cytosine (C) | 19 days |
| Data suggests that elevated temperatures significantly impact the stability of purines like guanine. While specific data for m7G under these exact conditions is not readily available, the N7-methylation is known to decrease stability.[6] |
Experimental Protocols
Protocol 1: Enzymatic Capping of In Vitro Transcribed RNA using Vaccinia Capping System
This protocol is adapted from methodologies used for adding 5' m7G caps (B75204) to synthetic RNA.[2][3]
Materials:
-
Purified in vitro transcribed RNA (up to 10 µg)
-
Nuclease-free water
-
RNase inhibitor
-
Vaccinia Capping System (e.g., from New England Biolabs), which includes:
-
10X Capping Buffer
-
GTP (10 mM)
-
S-adenosyl-methionine (SAM) (32 mM)
-
Vaccinia Capping Enzyme
-
-
Thermal cycler or heat block
-
Magnetic beads for RNA purification (e.g., Agencourt RNAClean XP)
-
Freshly prepared 70% ethanol
Procedure:
-
RNA Denaturation:
-
In an RNase-free microfuge tube, combine the following:
-
Purified RNA (up to 10 µg)
-
RNase Inhibitor (e.g., 3.5 µl)
-
Nuclease-free water to a final volume that will accommodate the capping reaction components.
-
-
Incubate the mixture at 65°C for 5 minutes to denature the RNA.
-
-
Capping Reaction Assembly:
-
To the denatured RNA, add the following components in the specified order at room temperature:
-
10X Capping Buffer
-
GTP
-
SAM (ensure it has been kept on ice)
-
Vaccinia Capping Enzyme
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes to 2 hours.[3]
-
-
Purification:
-
Purify the capped RNA using magnetic beads according to the manufacturer's protocol to remove the enzyme and other reaction components.[3]
-
Briefly, this involves binding the RNA to the beads, washing with 70% ethanol, air-drying the beads, and eluting the purified capped RNA in nuclease-free water.
-
-
Storage:
-
Store the purified m7G-capped RNA at -80°C.
-
Visualizations
Caption: Instability pathways of N7-methylguanosine (m7G).
References
- 1. cellscript.com [cellscript.com]
- 2. 5' Capping protocol to add 5’ cap structures to exogenous synthetic RNA references (spike-ins) [protocols.io]
- 3. encodeproject.org [encodeproject.org]
- 4. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. 5' N7-Methylguanosine-triphosphate (mCap) [biosyn.com]
- 9. Ring-opened 7-methylguanine residues in DNA are a block to in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04997C [pubs.rsc.org]
- 12. Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 5' N7-Methylguanosine-triphosphate Capping [biosyn.com]
minimizing sample degradation during 8-Methylguanosine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during the analysis of 8-Methylguanosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in a sample?
A1: The stability of this compound can be compromised by several factors, primarily pH, temperature, and enzymatic activity. Like other methylated nucleosides, it is susceptible to degradation under certain conditions. For instance, related compounds like 7-Methylguanosine are known to be unstable in alkaline environments (pH > 7.0) and at elevated temperatures (above 70°C). It is crucial to control these parameters throughout the sample lifecycle, from collection to analysis.
Q2: What are the recommended storage conditions for samples containing this compound?
A2: To minimize degradation, samples should be stored at ultra-low temperatures. Based on stability data for similar methylated nucleosides, the following storage conditions are recommended:
| Storage Condition | Duration | Recommendation |
| Short-term | < 1 month | -20°C |
| Long-term | Up to 6 months | -80°C |
It is also advisable to prepare working solutions fresh on the day of analysis to ensure accuracy.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: How can I prevent enzymatic degradation of this compound in my biological samples?
A3: Biological matrices such as plasma, serum, and cell lysates contain enzymes that can degrade nucleosides. To mitigate this, it is essential to process samples promptly after collection. If immediate processing is not possible, samples should be stored at -80°C. The addition of broad-spectrum enzyme inhibitors to the sample collection tubes can also be an effective strategy. During sample preparation, protein precipitation steps will also help to remove a significant portion of enzymatic activity.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC/LC-MS Analysis
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Solution: this compound, being a polar molecule, can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing.
-
Use a column with end-capping to minimize silanol (B1196071) interactions.
-
Operate the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.
-
Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention and peak shape for polar analytes.
-
-
-
Possible Cause 2: Column Contamination or Degradation
-
Solution: Accumulation of matrix components on the column can lead to peak distortion.
-
Implement a robust sample preparation method to remove proteins and other interferences.
-
Use a guard column to protect the analytical column.
-
Flush the column regularly with a strong solvent to remove contaminants.
-
-
-
Possible Cause 3: Inappropriate Injection Solvent
-
Solution: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak broadening.
-
Whenever possible, dissolve the final sample extract in the initial mobile phase.
-
If a strong solvent is necessary for solubility, inject the smallest possible volume.
-
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Possible Cause 1: Degradation During Sample Preparation
-
Solution: Maintain a controlled environment during sample processing.
-
Keep samples on ice or in a cooled autosampler to minimize temperature-related degradation.
-
Work quickly to reduce the time samples are exposed to room temperature.
-
Ensure that any solvents used are of high purity and free from contaminants that could promote degradation.
-
-
-
Possible Cause 2: Inefficient Extraction
-
Solution: Optimize the sample preparation method to ensure complete extraction of this compound.
-
For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) can be effective.
-
For urine samples, a simple dilution with an organic solvent like acetonitrile (B52724) may be sufficient, followed by centrifugation to remove precipitates.[2]
-
-
Issue 3: Drifting Retention Times
-
Possible Cause 1: Column Equilibration
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient elution methods.
-
-
Possible Cause 2: Changes in Mobile Phase Composition
-
Solution: Prepare fresh mobile phases daily and ensure accurate mixing of solvents. Evaporation of the more volatile solvent component can alter the mobile phase composition and lead to retention time shifts.
-
-
Possible Cause 3: Temperature Fluctuations
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine
This protocol is adapted from methods for other methylated nucleosides and is suitable for LC-MS/MS analysis.[2]
-
Thaw frozen urine samples in a water bath at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 100 µL of urine to a microcentrifuge tube.
-
Add 300 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following is a starting point for developing a robust LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for this compound. The precursor ion will be [M+H]+. Product ions can be determined by infusing a standard solution of this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting poor peak shape in this compound analysis.
Caption: Factors contributing to the degradation of this compound.
References
strategies to avoid misincorporation in sequencing of modified nucleosides
Welcome to our technical support center for researchers, scientists, and drug development professionals working with modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of sequencing modified DNA and RNA and avoid misincorporation errors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your sequencing experiments in a question-and-answer format.
Issue: High misincorporation rates observed in sequencing data.
Question: I am observing a high rate of mismatches in my sequencing reads when working with a template containing modified nucleosides. How can I determine the cause and reduce these errors?
Answer: High misincorporation rates when sequencing modified nucleosides can stem from several factors, primarily related to the polymerase's interaction with the modified base and the specific sequencing technology used. Here’s a step-by-step guide to troubleshoot this issue:
-
Identify the Nature of the Misincorporation:
-
Systematic vs. Random Errors: Analyze your sequencing data to determine if the misincorporations are random or consistently occur at specific positions or in particular sequence contexts. Systematic errors are often indicative of a specific modified base causing the polymerase to preferentially incorporate an incorrect nucleotide.
-
Reference Genome Check: Ensure the reference genome you are aligning to is accurate and does not contain polymorphisms that could be misinterpreted as misincorporations.
-
-
Optimize Your Library Preparation and Sequencing Strategy:
-
Choice of Polymerase: The fidelity of the DNA polymerase used during library preparation (e.g., PCR amplification) and sequencing is crucial. Some polymerases are more prone to stalling or misincorporating nucleotides when encountering a modified base.[1][2][3] High-fidelity polymerases with proofreading activity can help reduce errors introduced during amplification.[3] However, for some applications, the error signature itself is used to identify the modification.[4]
-
Direct Sequencing Methods: Whenever possible, consider using third-generation sequencing platforms like Pacific Biosciences (PacBio) SMRT sequencing or Oxford Nanopore Technologies (ONT) that can directly sequence native DNA or RNA without the need for PCR amplification. This approach eliminates PCR-induced errors and can directly detect the presence of modified bases through altered kinetic signals or ionic current perturbations.
-
PCR-Free Library Preparation: If using a next-generation sequencing (NGS) platform that requires amplification, opt for a PCR-free library preparation protocol. This can significantly reduce the incidence of duplicate sequences and improve read mapping and SNP calling.
-
-
Chemical or Enzymatic Pre-treatment:
-
Some modifications are "silent" to reverse transcriptase or DNA polymerase. Chemical treatment can convert the modified base into another base that is read differently by the polymerase, thus revealing its location. A classic example is bisulfite sequencing for the detection of 5-methylcytosine (B146107) (m5C), where bisulfite treatment converts unmodified cytosine to uracil, while 5mC remains unchanged.
-
Issue: Low sequencing yield or coverage in regions with expected modifications.
Question: My sequencing data shows poor coverage in specific regions of my template where I expect to find modified nucleosides. What could be causing this and how can I improve it?
Answer: Low coverage in modified regions often indicates that the polymerase is stalling or terminating replication when it encounters a modified base. This can lead to an underrepresentation of these regions in the final sequencing library.
-
Enrichment of Modified Fragments:
-
To counteract low yield, you can enrich for RNA or DNA fragments containing the modification of interest before sequencing. This can be achieved using methods like antibody-based pulldown (immunoprecipitation) for specific modifications (e.g., m6A-seq). However, be aware of potential antibody non-specificity which can lead to false positives. Another approach is selective ligation of adapters to fragments containing the modification.
-
-
Optimize Reverse Transcription (for RNA):
-
The choice of reverse transcriptase (RT) and reaction conditions can significantly impact the ability to read through modified RNA templates. Some RTs are more processive and less sensitive to certain modifications. You may need to screen different RT enzymes or optimize reaction conditions such as temperature and dNTP concentrations.
-
-
Consider Direct RNA Sequencing:
-
Direct RNA sequencing with platforms like Oxford Nanopore avoids the reverse transcription and amplification steps altogether, which are common sources of bias against modified regions.
-
Issue: Difficulty in distinguishing between different types of modifications.
Question: I am working with a sample that may contain multiple types of nucleoside modifications. How can I differentiate between them in my sequencing data?
Answer: Differentiating between various modifications, especially those with similar chemical properties, is a significant challenge.
-
Orthogonal Validation:
-
No single method can currently identify all RNA modifications. It is often necessary to use a combination of techniques. For example, you can use an antibody-based method to enrich for a specific modification and then use a chemical-based method or direct sequencing to confirm its location at single-nucleotide resolution.
-
-
Advanced Sequencing Platforms and Bioinformatics:
-
Third-generation sequencing platforms offer the potential to distinguish between different modifications based on their unique signatures in the raw sequencing signal. For instance, Oxford Nanopore sequencing measures changes in ionic current as a nucleic acid strand passes through a nanopore. These current changes can be distinct for different modified bases. Dedicated base-calling algorithms and bioinformatic tools are required to translate these signals into modification calls.
-
-
Specific Chemical Treatments:
-
Develop or use chemical treatment protocols that are specific to one type of modification, allowing for its selective identification. For example, specific chemical reactions can be used to induce cleavage at the site of a modification, which can then be detected by sequencing.
-
FAQs (Frequently Asked Questions)
Q1: What are the main classes of sequencing-based methods for detecting RNA modifications?
A1: Sequencing-based methodologies for identifying RNA modifications can be broadly categorized into three classes:
-
Class I: Methods that rely on the "natural" signature of a modified nucleotide during reverse transcription. This signature can be a premature stop of the reverse transcriptase (RT-arrest) or a misincorporation of a nucleotide at the modified site.
-
Class II: Methods for "silent" modifications that do not have a distinct RT signature. These methods use chemical pre-treatment to convert the modified base into one that does produce a detectable signature.
-
Class III: Methods based on the enrichment of RNA fragments containing the modification using a specific reagent, such as an antibody.
Q2: How does third-generation sequencing help in avoiding misincorporation issues?
A2: Third-generation sequencing (TGS) technologies, such as PacBio SMRT sequencing and Oxford Nanopore sequencing, offer significant advantages for sequencing modified nucleosides:
-
Single-Molecule Sequencing: They sequence individual DNA or RNA molecules in real-time, eliminating the need for PCR amplification which can introduce biases and errors.
-
Direct Detection: TGS platforms can directly detect many modified bases on native DNA or RNA. PacBio's SMRT sequencing detects modifications by observing the kinetics of the DNA polymerase, as the presence of a modified base can alter the time between base incorporations (interpulse duration). Oxford Nanopore technology detects modifications by measuring the characteristic disruptions in the ionic current as a single nucleic acid strand passes through a nanopore.
-
Long Reads: The long read lengths produced by TGS are beneficial for mapping modifications in repetitive regions of the genome.
Q3: What are some key considerations for PCR optimization when amplifying templates with modified nucleosides?
A3: While direct sequencing is preferred, if PCR amplification is necessary, careful optimization is critical:
-
High-Fidelity Polymerase: Use a high-fidelity DNA polymerase with proofreading (3´→5´ exonuclease) activity to minimize errors.
-
Template Quality and Quantity: Start with high-quality, clean template DNA. Use the minimal amount of template necessary to reduce the chances of non-specific amplification.
-
Primer Design: Design primers with optimal length (18-30 nucleotides) and GC content (40-60%) to ensure specific annealing.
-
Annealing Temperature: Optimize the annealing temperature to be specific for your primers, typically 3-5°C below the calculated melting temperature (Tm).
-
Magnesium Concentration: The concentration of MgCl2 affects polymerase fidelity and efficiency. The optimal concentration is typically between 1.5-2.0 mM but may require titration.
-
Extension Time: Use an appropriate extension time based on the length of the amplicon and the processivity of the polymerase (a general rule is 1 minute per kb).
Q4: Can I use standard library preparation kits for sequencing modified nucleosides?
A4: Standard library preparation kits can sometimes be used, but they may not be optimal and can introduce biases. Key considerations include:
-
Amplification Bias: Kits that rely heavily on PCR can lead to the underrepresentation of templates containing modifications that cause polymerase stalling.
-
Enzyme Sensitivity: The enzymes used for end-repair, A-tailing, and ligation may have different efficiencies on DNA fragments containing modified bases.
-
Specialized Kits: For certain applications, specialized kits are available. For example, there are kits specifically designed for bisulfite sequencing or for preparing libraries for direct RNA sequencing on the Oxford Nanopore platform. It is recommended to consult the literature and manufacturer's recommendations for your specific modification of interest.
Quantitative Data Summary
The following tables summarize key quantitative data related to polymerase fidelity and PCR optimization.
Table 1: Impact of Modified Ribonucleosides on Polymerase Error Rates
| Modified Base | Effect on Combined T7 RNA Polymerase and ProtoScript II RT Error Rate |
| N6-methyladenosine (m6A) | Increased error rate |
| Pseudouridine (Ψ) | Increased error rate (specifically during RNA synthesis by T7 RNA polymerase) |
| 5-methylcytosine (m5C) | Did not change fidelity |
| 5-methyluridine (m5U) | Did not change fidelity |
| 5-hydroxymethyluridine (hm5U) | Increased error rate |
Data synthesized from studies on polymerase fidelity.
Table 2: Recommended PCR Optimization Parameters
| Parameter | Recommended Range/Value | Rationale |
| Primer Length | 18-30 nucleotides | Balances specificity and annealing efficiency. |
| Primer GC Content | 40-60% | Ensures stable annealing without promoting secondary structures. |
| Primer Tm | 52-60°C (difference between forward & reverse < 5°C) | Promotes specific binding at the annealing temperature. |
| Annealing Temperature | 3-5°C below primer Tm | Optimizes specific primer binding. |
| MgCl2 Concentration | 1.5-2.0 mM (may require optimization) | Affects enzyme activity and fidelity. |
| dNTP Concentration | 50-200 µM | Excessive amounts can inhibit the reaction. |
| Template DNA (Plasmid) | ~1 ng | Minimizes non-specific amplification. |
| Template DNA (Genomic) | 30-100 ng | Sufficient for most PCR applications. |
Experimental Protocols
Protocol 1: General Workflow for Antibody-Based Enrichment of Modified RNA (e.g., m6A-seq)
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from the sample of interest using a standard protocol.
-
Fragment the RNA to a desired size range (e.g., ~100 nucleotides) using chemical or enzymatic methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A antibody).
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the enriched RNA fragments from the beads.
-
-
Library Preparation:
-
Prepare a sequencing library from the enriched RNA fragments and a corresponding input control (fragmented RNA that did not undergo IP). This typically involves:
-
End repair and A-tailing.
-
Ligation of sequencing adapters.
-
Reverse transcription to convert RNA to cDNA.
-
PCR amplification to add sequencing indexes and generate sufficient material for sequencing.
-
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an NGS platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify enriched regions ("peaks") in the IP sample compared to the input control to determine the locations of the modification.
-
Protocol 2: Direct RNA Sequencing using Oxford Nanopore Technologies
-
RNA Isolation:
-
Isolate total RNA or poly(A)-selected RNA. Ensure the RNA is of high quality and integrity.
-
-
Library Preparation (using ONT Direct RNA Sequencing Kit):
-
Ligate a reverse transcription adapter, which contains a T10 oligonucleotide to anneal to the poly(A) tail of the RNA, using T4 DNA ligase.
-
Perform reverse transcription to generate the first cDNA strand. This creates an RNA/DNA hybrid.
-
Ligate a sequencing adapter to the 3' end of the RNA. This adapter contains a motor protein that will guide the RNA molecule through the nanopore.
-
-
Sequencing:
-
Load the prepared library onto a Nanopore flow cell.
-
Initiate the sequencing run using the MinKNOW software. The software will collect raw electrical signal data as individual RNA molecules pass through the nanopores.
-
-
Data Analysis:
-
Use a basecalling software (e.g., Dorado) to convert the raw signal data into RNA sequences.
-
Utilize specialized models within the basecalling software or downstream analysis tools to detect modified bases directly from the signal data.
-
Align the basecalled reads to a reference transcriptome to analyze gene expression and the location of modified bases.
-
Visualizations
Caption: Workflow for m6A-seq, an antibody-based enrichment method for mapping N6-methyladenosine.
Caption: Comparison of NGS and TGS approaches for sequencing modified nucleosides.
References
- 1. neb.com [neb.com]
- 2. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Suzuki-Miyaura cross-coupling for modified guanosines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving modified guanosines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling with modified guanosines?
A1: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Modified guanosines can be sensitive, particularly to high pH and temperature, which can lead to degradation, such as the opening of the imidazole (B134444) ring in N7-methylguanosine.[1] Therefore, careful optimization of these conditions is crucial for achieving high yields and purity.
Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?
A2: Several factors can contribute to low or no product formation:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently. Ensure your palladium source and ligands are of good quality and that the reaction is properly degassed to prevent catalyst oxidation.[2] The color of the reaction mixture can sometimes be an indicator; for instance, a change to black can indicate the formation of palladium black, which is often less active.[3]
-
Poor Substrate Solubility: Modified guanosines can have poor solubility in common organic solvents. Using aqueous solvent mixtures or co-solvents like DMF, THF, or dioxane with water can improve solubility.[2][4]
-
Inappropriate Base: The choice and strength of the base are critical. Stronger bases can cause substrate degradation, while a base that is too weak may not facilitate the catalytic cycle effectively.[5][6] For sensitive substrates like N7-methylguanosine, maintaining a pH below 8.5 is recommended to prevent side reactions.[1]
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures.[4] Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include:
-
Degradation of the Guanosine (B1672433) Moiety: As mentioned, high pH can cause the opening of the imidazole ring of N7-methylguanosine.[1] Lowering the reaction pH and temperature can mitigate this.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two boronic acid molecules. Optimizing the stoichiometry of the reactants and ensuring a controlled addition of the boronic acid can help.
-
Hydrolysis of Protecting Groups: If you are using protected guanosine derivatives, the basic conditions of the Suzuki-Miyaura reaction can lead to premature deprotection. A milder base or a different protecting group strategy may be necessary.
Q4: How do I choose the right palladium catalyst and ligand for my specific modified guanosine?
A4: The choice depends on the reactivity of your specific guanosine derivative and the boronic acid.
-
For unprotected nucleosides in aqueous media: Water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonate) or PTABS in combination with a palladium source like Pd(OAc)₂ are often effective.[7][8]
-
For reactions in organic solvents or with more challenging substrates: Buchwald or other electron-rich phosphine (B1218219) ligands can be more effective, especially for less reactive aryl chlorides.[3]
-
Ligand-free systems: In some cases, particularly with microwave heating, ligand-free conditions using a simple palladium salt like Na₂PdCl₄ have been successful for certain nucleosides.[7]
-
Pre-catalysts: Palladacycles and N-heterocyclic carbene (NHC) complexes are also excellent options that can offer high stability and activity.[2][8][9]
Q5: What is the best way to purify the final modified guanosine product?
A5: Purification can be challenging due to the polarity of the products and potential contamination with palladium residues.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the most effective method for purifying modified guanosines and nucleotides to a high degree of purity.[1]
-
Column Chromatography: For larger scale reactions, silica (B1680970) gel chromatography can be used, but the polar nature of the compounds may require polar solvent systems (e.g., with methanol (B129727) or ammonia).
-
Palladium Removal: It is important to ensure the final product is free of palladium. Filtration through celite or specific scavengers may be necessary. HPLC purification is generally effective at removing palladium residues.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (e.g., oxidation) | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality palladium catalysts and ligands. |
| Low reaction temperature | Gradually increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[11] | |
| Inefficient base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, use a milder base.[6] | |
| Poor substrate solubility | Try different solvent systems, such as dioxane/water, THF/water, or DMF.[2][4] | |
| Significant Side Product Formation (e.g., decomposition) | Substrate instability at high pH | Use a milder base or buffer the reaction to maintain a lower pH (e.g., pH < 8.5 for N7-methylguanosine).[1] |
| Protodeboronation of boronic acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Use an excess of the boron reagent.[4] | |
| Homocoupling of boronic acid | Adjust the stoichiometry. Ensure slow addition of the boronic acid. | |
| Difficulty in Product Purification | Palladium contamination | After the reaction, consider a workup step with a palladium scavenger. HPLC is often effective for removing trace palladium.[10] |
| Co-elution of starting materials and product | Optimize the chromatography conditions (e.g., gradient, column type) for better separation. | |
| Reaction is not reproducible | Inconsistent quality of reagents | Use reagents from a reliable source. Boronic acids can vary in purity. |
| Presence of oxygen | Ensure consistent and thorough degassing for every reaction.[12] | |
| Inconsistent heating | Use a reliable heating source like an oil bath or a heating mantle with a temperature controller. |
Data Summary
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 8-Bromoguanosine (B14676) Derivatives
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / TPPTS | Na₂CO₃ | H₂O | 80 | Good to Excellent | [7] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O | 120 (Microwave) | Comparable to water-soluble phosphines | [7] |
| Pd(OAc)₂ / PTABS | K₂CO₃ | H₂O | 80-100 | High | [8] |
| Pd-imidate complex | Na₂CO₃ | H₂O | 100 (Microwave) | Moderate to Excellent | [11] |
Note: "Good to Excellent" and "High" are qualitative descriptions from the source papers where specific quantitative data for 8-bromoguanosine was not provided in a comparative table.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoguanosine in Aqueous Media
This protocol is a generalized procedure based on commonly cited conditions.[7][8]
Materials:
-
8-Bromoguanosine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd(OAc)₂ (0.05 - 0.1 equivalents)
-
Water-soluble phosphine ligand (e.g., TPPTS) (0.1 - 0.2 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To the reaction vessel, add 8-bromoguanosine, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the water-soluble ligand in a small amount of degassed water.
-
Add the catalyst solution to the reaction vessel.
-
Add enough degassed water to fully dissolve or suspend the reactants.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture at 80-100 °C with vigorous stirring for 2-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium black.
-
Neutralize the filtrate with a dilute acid (e.g., 1M HCl).
-
Purify the product by reversed-phase HPLC.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling of modified guanosines.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
Technical Support Center: Enhancing the Stability of 8-Substituted Guanosine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 8-substituted guanosine (B1672433) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability challenges observed with 8-substituted guanosine derivatives?
A1: Researchers often face challenges with the stability of 8-substituted guanosine derivatives, primarily due to their susceptibility to hydrolysis and oxidation. The stability is significantly influenced by the nature of the substituent at the 8-position, the pH of the solution, and the storage conditions. For instance, 8-(arylamino)-2'-deoxyguanosines are known to undergo hydrolysis, leading to the cleavage of the C-N bond at the 8-position[1]. Additionally, 8-arylaminoguanosine derivatives are prone to facile aerial oxidation[2].
Q2: How does pH affect the stability of these derivatives?
A2: The pH of the medium is a critical factor governing the stability of 8-substituted guanosine derivatives. For example, the hydrolysis of 8-(arylamino)-2'-deoxyguanosines is significantly accelerated in acidic to neutral conditions (pH 3-6) by a factor of 40 to 1300 compared to the parent deoxyguanosine[1]. Under mildly alkaline conditions, a different degradation pathway can be initiated by hydroxide (B78521) ion attack at the C-8 position, potentially leading to the cleavage of the imidazole (B134444) ring[1].
Q3: Can the choice of solvent impact the stability and properties of my 8-substituted guanosine derivative?
A3: Yes, the solvent can significantly influence the stability and photophysical properties of these compounds. For fluorescent derivatives like 8-vinyl-deoxyguanosine, the solvent's polarity and hydrogen-bonding capabilities can affect its fluorescence lifetime and non-radiative decay pathways[3]. It is crucial to select a solvent system that not only ensures the solubility of the derivative but also minimizes degradation.
Q4: Are there any structural modifications that can enhance the stability of 8-substituted guanosine derivatives?
A4: Strategic structural modifications can improve the stability of 8-substituted guanosine derivatives. For instance, in the context of drug development, the introduction of certain protecting groups during synthesis can enhance stability and control reactivity. The nature of the substituent at the 8-position itself plays a crucial role; for example, electron-donating arylamino groups can influence the rate of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound observed by HPLC. | The compound may be unstable at the pH of your experimental buffer. | Analyze the kinetics of degradation at different pH values to identify a more suitable range. For 8-(arylamino)-2'-deoxyguanosines, be aware of accelerated hydrolysis at pH < 6. |
| The compound may be susceptible to oxidation. | Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon), especially when handling derivatives like 8-arylaminoguanosines which are prone to aerial oxidation. | |
| The compound may be rearranging in solution. | Certain derivatives, such as 8-aza-6-thioguanosine, are known to rearrange in aqueous solutions. Characterize the degradation products to confirm if a rearrangement is occurring. | |
| Poor solubility of the derivative. | The solvent system is not optimal for your specific derivative. | Experiment with a range of solvents or co-solvents with varying polarities. For some derivatives, the use of DMSO may be necessary for initial dissolution before dilution into an aqueous buffer. |
| The compound has precipitated out of solution. | Ensure that the concentration of the derivative is below its saturation point in the chosen solvent. Gentle heating or sonication may aid in dissolution, but be cautious of potential thermal degradation. | |
| Alteration in the spectral properties (UV-Vis, Fluorescence) of the compound over time. | This is likely due to degradation or environmental factors. | For fluorescent derivatives, changes in the solvent environment can alter photophysical properties. If degradation is suspected, confirm by HPLC or mass spectrometry. Store solutions protected from light and at low temperatures. |
| Inconsistent biological activity in cell-based assays. | The derivative may be degrading in the cell culture medium. | Assess the stability of your compound in the cell culture medium over the time course of your experiment. Consider the possibility of enzymatic conversion to other active or inactive forms. |
Quantitative Stability Data
Table 1: Hydrolysis Kinetics of 8-(Arylamino)-2'-deoxyguanosines
| Condition | Observed Rate Constant (k_obs) | Relative Reactivity vs. dG | Reference |
| pH < 2 | - | 2- to 5-fold more reactive | |
| 3 < pH < 6 | - | 40- to 1300-fold accelerated hydrolysis | |
| Neutral pH | ~10⁻⁸ s⁻¹ to 5 x 10⁻⁷ s⁻¹ | - |
Table 2: Thermal Stability of DNA Duplexes Containing 8-Oxo-Guanosine Analogs
| Modification | Change in Melting Temperature (ΔTm) | Effect on Duplex Stability | Reference |
| Replacement of Cytosine opposite 8-Oxo-Guanosine with an oxoG-clamp | -13 °C | Significant destabilization |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using HPLC
This protocol outlines a general method for determining the hydrolytic stability of an 8-substituted guanosine derivative.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the 8-substituted guanosine derivative in a suitable organic solvent (e.g., DMSO, DMF).
-
Preparation of Reaction Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Initiation of Degradation Study: Dilute the stock solution into each of the reaction buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching (if necessary): Quench the reaction by adding a suitable solvent or adjusting the pH to a range where the compound is stable.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a suitable column and mobile phase to achieve good separation between the parent compound and its degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the remaining parent compound concentration against time to determine the first-order degradation rate constant (k) and the half-life (t₁/₂) of the derivative at each pH.
Protocol 2: Synthesis of an 8-Arylaminoguanosine Derivative (General Overview)
This is a generalized procedure and may require optimization for specific substrates.
-
Starting Material: Begin with a suitable guanosine or 2'-deoxyguanosine (B1662781) precursor, which may require protection of the hydroxyl and amino groups.
-
Halogenation at C8: Introduce a halogen (typically bromine) at the 8-position of the guanine (B1146940) base.
-
Palladium-Catalyzed Cross-Coupling: React the 8-bromoguanosine (B14676) derivative with the desired arylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane).
-
Deprotection: Remove the protecting groups from the sugar and exocyclic amino groups to yield the final 8-arylaminoguanosine derivative.
-
Purification: Purify the final product using techniques such as column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
Visualizations
Caption: A general experimental workflow for assessing the stability of 8-substituted guanosine derivatives.
Caption: Key factors that influence the stability of 8-substituted guanosine derivatives in experimental settings.
Caption: Simplified degradation pathways for 8-(arylamino)-2'-deoxyguanosine under different pH conditions.
References
Technical Support Center: Optimizing Z-RNA Formation with 8-Methylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the formation of Z-RNA using 8-Methylguanosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (m⁸G) in Z-RNA formation?
A1: this compound (and its derivative 2′-O-Methyl-8-methylguanosine, m⁸Gm) is a powerful stabilizer of the Z-RNA conformation.[1][2][3] The methyl group at the C8 position of the guanine (B1146940) base sterically favors the syn glycosidic bond conformation, a key structural feature of left-handed Z-form nucleic acids.[1][2][4] This stabilization allows the A-to-Z transition to occur at significantly lower salt concentrations, often bringing it into the physiological range.[1][2][5]
Q2: What is the difference between this compound (m⁸G) and 2′-O-Methyl-8-methylguanosine (m⁸Gm)?
A2: Both m⁸G and m⁸Gm stabilize Z-RNA by promoting the syn conformation of guanosine (B1672433). However, m⁸Gm includes an additional methyl group at the 2′ position of the ribose sugar. This 2'-O-methyl modification further contributes to the stability of the Z-form helix and provides resistance to enzymatic cleavage.[1][4] The 2'-O-methyl group also offers a useful signal for NMR structural studies.[1][4]
Q3: What is the typical salt concentration required to induce Z-RNA formation?
A3: For unmodified RNA sequences with alternating pyrimidine-purine repeats (like CGCGCG), the transition to Z-RNA requires very high and non-physiological salt concentrations, such as up to 6 M NaClO₄.[1][2] However, the incorporation of just one m⁸Gm residue can lower the midpoint of this transition to around 880 mM NaClO₄, and two m⁸Gm residues can lower it to as little as 100 mM NaClO₄.[1][4]
Q4: Can sequences containing A-U base pairs form Z-RNA?
A4: While alternating CG sequences are canonical Z-formers, the incorporation of m⁸Gm can stabilize Z-RNA even in sequences that contain A-U base pairs, which are generally less favorable for this transition.[1]
Q5: How can I confirm that my RNA has adopted a Z-conformation?
A5: The most common method is Circular Dichroism (CD) spectroscopy. A-form RNA typically shows a negative Cotton effect around 295 nm, while Z-form RNA exhibits a characteristic positive band at approximately 280 nm.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide high-resolution structural information, such as confirming the syn conformation of the modified guanosine residues.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Z-form conformation observed in CD spectra. | 1. Insufficient Salt Concentration: The salt concentration may be too low to induce the A-to-Z transition, even with m⁸Gm. 2. Suboptimal RNA Sequence: The sequence may be inherently resistant to Z-form transition. 3. Incorrect Buffer Conditions: pH or other buffer components may be interfering. | 1. Perform a salt titration experiment, gradually increasing the concentration of NaClO₄ or NaCl and monitoring the CD spectrum.[1][7] 2. If possible, redesign the oligonucleotide to have a higher density of m⁸Gm or alternating pyrimidine-purine sequences.[8][9] 3. Ensure you are using a standard buffer, such as 5 mM sodium phosphate (B84403) at pH 7.0.[2][4] |
| Incomplete transition to Z-form. | The experimental conditions are near the midpoint of the A-Z transition. | Increase the salt concentration or decrease the temperature to further stabilize the Z-conformation. |
| RNA degradation. | The RNA sample is being cleaved by nucleases. | Use 2'-O-methylated oligonucleotides (like m⁸Gm) for increased nuclease resistance.[4] Work in an RNase-free environment. |
| Low melting temperature (Tₘ) and instability. | The Z-RNA duplex is not thermodynamically stable under the experimental conditions. | The incorporation of m⁸Gm has been shown to significantly increase the melting temperature (Tₘ) of the RNA duplex, enhancing its stability.[1][4] Consider increasing the number of m⁸Gm modifications. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of m⁸Gm on Z-RNA formation.
Table 1: Midpoint NaClO₄ Concentration for A-to-Z Transition [4]
| RNA Sequence | Midpoint [NaClO₄] (mM) |
| r(CGCGCG)₂ | 4090 |
| r(CGC[m⁸Gm]CG)₂ | 880 |
| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 100 |
| r(CGCGUGCG)/r(CGCACGCG) | 5430 |
| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 2360 |
| r(C[m⁸Gm]CGU[m⁸Gm]CG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 850 |
Table 2: Thermodynamic Parameters for RNA Duplexes [4]
Measurement Condition: 5 mM sodium phosphate buffer (pH 7.0), 7 M NaClO₄
| Oligonucleotide | Tₘ (°C) | ΔTₘ (°C) | ΔG³⁷ (kcal/mol) |
| r(CGCGCG)₂ | 33.5 | - | -1.1 |
| r(CGC[m⁸Gm]CG)₂ | 40.0 | +6.5 | -1.7 |
| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 45.7 | +12.2 | -2.1 |
| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 45.7 | +8.0 | -2.5 |
Key Experimental Protocols
Protocol 1: A- to Z-RNA Transition Monitored by Circular Dichroism (CD) Spectroscopy
This protocol is used to determine the salt concentration required to induce the Z-conformation.
-
Sample Preparation:
-
Synthesize or procure the desired RNA oligonucleotides, including those with m⁸Gm modifications.
-
Anneal the RNA strands to form a duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a stock solution of the RNA duplex in a low-salt buffer (e.g., 5 mM sodium phosphate, pH 7.0). A typical RNA concentration is 0.15 mM.[4]
-
-
CD Measurement:
-
Use a calibrated CD spectrometer equipped with a temperature controller.
-
Place the RNA sample in a cuvette with a suitable path length (e.g., 1 mm).
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the RNA sample in the low-salt buffer from approximately 350 nm to 220 nm at a controlled temperature (e.g., 10°C).[2]
-
-
Salt Titration:
-
Incrementally add small aliquots of a high-concentration stock solution of NaClO₄ (e.g., 7 M) to the RNA sample.
-
After each addition, mix thoroughly and allow the sample to equilibrate.
-
Record the CD spectrum at each salt concentration.
-
-
Data Analysis:
-
Monitor the change in the CD signal at key wavelengths (e.g., 280 nm and 295 nm).
-
Plot the change in ellipticity against the NaClO₄ concentration to determine the midpoint of the transition.
-
Protocol 2: Thermal Melting (Tₘ) Analysis
This protocol determines the thermal stability of the RNA duplex.
-
Sample Preparation:
-
Prepare the annealed RNA duplex in the desired buffer and salt concentration (e.g., 5 mM sodium phosphate, 7 M NaClO₄).[4]
-
-
Tₘ Measurement:
-
Use a UV-Vis spectrophotometer or a CD spectrometer with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm (for UV) or the CD signal at a specific wavelength as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Record the absorbance or ellipticity over a temperature range from low (e.g., 10°C) to high (e.g., 90°C).
-
-
Data Analysis:
-
The melting temperature (Tₘ) is the temperature at which 50% of the duplex has denatured into single strands. This is determined from the midpoint of the melting curve.
-
Thermodynamic parameters (ΔH, ΔS, and ΔG) can be derived from analyzing the shape of the melting curve.[10]
-
Visualizations
Caption: Experimental workflow for optimizing and confirming Z-RNA formation.
Caption: Factors influencing Z-RNA formation and its key characteristics.
References
- 1. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA [mdpi.com]
- 3. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating N7-methylguanosine as a Cancer Biomarker: A Comparative Guide
The field of oncology is continuously seeking precise and reliable biomarkers for early cancer detection, prognosis, and therapeutic monitoring. Among the emerging candidates, N7-methylguanosine (m7G), a post-transcriptional RNA modification, has garnered significant attention. This guide provides a comprehensive comparison of m7G-related biomarkers with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.
It is crucial to distinguish N7-methylguanosine from other similarly named molecules. While the user specified "8-Methylguanosine," the preponderance of recent cancer research points to N7-methylguanosine (m7G) , a modification occurring in mRNA, tRNA, and rRNA, as the key player in tumorigenesis. This is distinct from 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, or N1-methylguanosine (m1G), another RNA modification with different biological roles.
The Role of m7G Modification in Cancer Progression
N7-methylguanosine modification is a critical regulator of RNA metabolism and protein translation.[1][2] This process is dynamically controlled by a set of proteins:
-
"Writers" : These are methyltransferase enzymes that add the methyl group to the guanosine (B1672433). The primary complex responsible for internal m7G modifications in tRNA and rRNA is METTL1/WDR4 (Methyltransferase-like 1/WD Repeat Domain 4).[1][3]
-
"Readers" : These proteins recognize the m7G modification and mediate its downstream effects. For instance, the eukaryotic translation initiation factor 4E (eIF4E) binds to the m7G cap at the 5' end of mRNA, initiating protein synthesis.
In numerous cancers, the expression of m7G regulators is dysregulated.[1] Overexpression of "writers" like METTL1 leads to increased m7G modification of specific tRNAs, which in turn enhances the translation of oncogenic mRNAs that are rich in corresponding codons. This promotes key cancer hallmarks, including sustained proliferation, invasion, and resistance to cell death. Consequently, the expression levels of these regulators, particularly METTL1, are being actively investigated as prognostic biomarkers.
Quantitative Data Summary: m7G Regulators vs. Traditional Biomarkers
The primary utility of m7G as a biomarker currently lies in its prognostic value, often assessed by measuring the expression of its regulatory proteins in tumor tissues. High expression of METTL1, for example, is frequently associated with poor patient outcomes across various cancers. While direct measurement of m7G in bodily fluids for early diagnosis is still an area of active research, we can compare the prognostic performance of m7G regulators with the diagnostic performance of established protein biomarkers.
Table 1: Prognostic Significance of m7G Regulator METTL1 in Various Cancers
| Cancer Type | METTL1 Expression | Association with Prognosis | Key Findings |
|---|---|---|---|
| Breast Cancer (BRCA) | Significantly higher in tumor tissues vs. normal tissues. | High expression correlates with poorer 5-year overall survival and disease-specific survival. | METTL1 is a potential independent prognostic factor. |
| Hepatocellular Carcinoma (HCC) | Upregulated in tumor tissues. | High expression correlates with advanced tumor stage, larger tumor size, and poorer overall survival. | METTL1/WDR4 complex promotes hepatocarcinogenesis. |
| Lung Cancer | Elevated in tumor tissues. | Correlates with poor patient prognosis. | Deletion of METTL1 impairs proliferation and invasion of lung cancer cells. |
| Nasopharyngeal Carcinoma (NPC) | Upregulated in tumor tissues. | High expression is associated with poor prognosis. | METTL1 promotes tumorigenesis and chemoresistance. |
| Intrahepatic Cholangiocarcinoma (ICC) | Upregulated in tumor tissues. | High expression is associated with advanced stages and poorer survival. | METTL1-mediated m7G tRNA modification promotes the translation of oncogenes. |
| Bladder Cancer | High expression observed. | Associated with poor prognosis and malignant tumor phenotype. | METTL1 is being explored as a potential therapeutic target. |
Table 2: Performance of Established Protein Biomarkers for Breast Cancer Diagnosis & Monitoring
| Biomarker | Type | Primary Use | Sensitivity | Specificity | Area Under Curve (AUC) |
|---|---|---|---|---|---|
| CEA | Protein | Monitoring, Prognosis | 9% - 26% | >98% | 0.623 |
| CA 15-3 | Protein | Monitoring, Prognosis | 7.3% - 31% | ~100% | 0.580 |
| 8-OHdG | DNA Damage | Early Detection | 82% | 80% | 0.86 |
Note: Sensitivity and specificity for CEA and CA 15-3 are often low in early-stage disease, making them more suitable for monitoring rather than early diagnosis. Data for 8-OHdG is included for comparison as a different type of nucleic acid-related biomarker.
Comparison with Alternative Biomarkers
The validation of any new biomarker requires a thorough comparison with existing standards.
Table 3: Comparison of m7G-Related Biomarkers with Other Cancer Biomarkers
| Feature | m7G-Related Biomarkers | Protein Biomarkers (e.g., CEA, CA 15-3) | DNA Methylation Biomarkers |
|---|---|---|---|
| Analyte | RNA modification levels or expression of regulatory proteins (e.g., METTL1). | Glycoproteins secreted by tumor cells. | Methyl groups on CpG islands of DNA. |
| Biological Role | Regulates RNA stability and translation of oncogenes. | Often involved in cell adhesion; function in cancer is not always direct. | Regulates gene expression, often silencing tumor suppressor genes. |
| Sample Type | Primarily tumor tissue (for protein expression); potential for liquid biopsy (circulating RNA). | Blood (serum/plasma). | Tumor tissue, liquid biopsy (ctDNA). |
| Primary Clinical Use | Prognosis and potential therapeutic target identification. | Monitoring disease progression and response to therapy. | Early detection and diagnosis. |
| Advantages | Reflects active biological processes (translation); high prognostic value. | Well-established assays; minimally invasive (blood test). | Stable analyte (DNA); high specificity for cancer. |
| Limitations | Diagnostic utility in liquid biopsies is not yet established; lacks standardized assays. | Low sensitivity for early-stage cancers; can be elevated in benign conditions. | Can require sensitive technologies to detect low amounts of ctDNA. |
Methodologies and Visualizations
Experimental Protocol: m7G-quant-seq
A key technique for the quantitative, single-base resolution detection of internal m7G sites is m7G-quant-seq. This method allows for the accurate measurement of m7G stoichiometry in various RNA species, particularly tRNA.
Principle: The method involves a two-step chemical treatment to convert m7G into a stable RNA abasic site. This site then induces mutations or deletions during reverse transcription, which can be identified and quantified by high-throughput sequencing.
Key Steps:
-
RNA Isolation: Isolate total RNA or small RNA fractions (<200 nt) from cells or tissues.
-
Chemical Reduction: Treat RNA with potassium borohydride (B1222165) (KBH₄). This efficiently reduces the N7-methylguanosine, opening the imidazole (B134444) ring to form a more stable intermediate.
-
Mild Depurination: Subject the reduced RNA to mild acidic conditions (e.g., pH 2.9 at 45°C). This step specifically removes the modified base, creating a stable abasic (AP) site in the RNA backbone.
-
Reverse Transcription (RT): Perform reverse transcription on the treated RNA. When the reverse transcriptase enzyme encounters the AP site, it frequently misincorporates a nucleotide or stalls, leading to deletions in the resulting cDNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference transcriptome. Calculate the "total variation rate" (sum of mutation and deletion frequencies) at known guanosine positions. This rate is proportional to the m7G modification level at that site. Calibration curves are used to determine the absolute m7G stoichiometry.
Visualizations
Conclusion
N7-methylguanosine and its regulatory machinery represent a promising new class of cancer biomarkers. Current evidence strongly supports the use of m7G methyltransferase levels, particularly METTL1, as powerful prognostic indicators in a wide array of cancers, where high expression consistently correlates with more aggressive disease and poorer patient survival. This offers immediate utility in patient stratification and may guide therapeutic strategies.
Compared to traditional protein biomarkers like CEA and CA 15-3, which often lack the sensitivity for early diagnosis, m7G regulators provide deeper biological insight into the tumor's translational activity. However, the development of m7G-based diagnostics for early detection using minimally invasive liquid biopsies is still in its nascent stages. While robust methods like m7G-quant-seq exist for research purposes, their translation into routine clinical assays requires further validation and standardization.
Future research should focus on validating the diagnostic performance of directly measuring m7G-modified RNAs in circulation and further exploring the therapeutic potential of targeting the m7G pathway. The continued investigation of m7G holds significant promise for advancing precision oncology.
References
- 1. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N7-methylguanosine-related lncRNAs for the risk stratification of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer [frontiersin.org]
Oxidative Stress Biomarkers: A Comparative Guide to 8-Oxo-Guanine and 8-Methylguanosine
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides a detailed comparison of two guanine (B1146940) derivatives, 8-oxo-guanine and 8-methylguanosine, in the context of their utility as biomarkers for oxidative stress. While one is a well-established and widely used indicator, the other's role is less defined, making a clear understanding of their respective properties essential for robust experimental design and data interpretation.
Introduction to Oxidative Stress and the Importance of Biomarkers
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates or repair the resulting damage. This imbalance can lead to oxidative damage to crucial macromolecules, including lipids, proteins, and nucleic acids. Such damage is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, reliable biomarkers are critical for assessing the extent of oxidative stress, elucidating disease mechanisms, and evaluating the efficacy of therapeutic interventions.
Guanine, being the most easily oxidized of the DNA bases, is a primary target for ROS.[1][2] Its modified forms are therefore excellent candidates for biomarkers of oxidative DNA and RNA damage.
8-Oxo-Guanine: The Gold Standard Oxidative Stress Marker
8-oxo-7,8-dihydroguanine (8-oxoGua), and its corresponding deoxynucleoside, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and ribonucleoside 8-oxo-7,8-dihydroguanosine (8-oxoGuo), are among the most common and extensively studied products of oxidative nucleic acid damage.[1][3][4][5]
Formation and Biological Significance
Reactive oxygen species, such as the hydroxyl radical (•OH), readily attack the C8 position of guanine, leading to the formation of 8-oxo-guanine.[2] In DNA, the presence of 8-oxodG is mutagenic, as it can mispair with adenine (B156593) during replication, leading to G to T transversions.[1][6] To counteract this, cells have evolved specific repair mechanisms, primarily the base excision repair (BER) pathway, to remove this lesion.[7] The excised 8-oxodG and 8-oxoGua are stable and are subsequently excreted in urine, providing a non-invasive measure of whole-body oxidative stress.[8]
Performance as an Oxidative Stress Marker
8-oxo-guanine and its derivatives are considered excellent biomarkers for several reasons:
-
Specificity: Their formation is a direct consequence of oxidative damage to DNA and RNA.
-
Stability: Once formed and excised, they are stable molecules that are not further metabolized.
-
Detectability: They can be sensitively and specifically quantified in various biological samples, including urine, blood, and tissue.[4][9]
-
Clinical Relevance: Elevated levels of 8-oxodG and 8-oxoGua have been correlated with numerous diseases, including cancer, atherosclerosis, and diabetes, making them clinically relevant endpoints.[1][8]
This compound: An Unconventional Candidate
In contrast to the wealth of data supporting 8-oxo-guanine's role as an oxidative stress biomarker, there is a notable lack of evidence for this compound serving a similar function.
Formation and Known Biological Roles
The primary context in which this compound formation has been linked to a process related to oxidative stress involves DNA alkylation by methyl radicals. One study from 1990 demonstrated that methylhydrazine oxidation could lead to the formation of 8-methylguanine (B1496458) in DNA.[10] However, this represents a specific mechanism of damage by a particular agent and is not indicative of a general response to the broad spectrum of reactive oxygen species that characterize cellular oxidative stress.
The more established roles of this compound are in the realm of RNA and DNA structure, where it is known to be a potent stabilizer of Z-RNA and Z-DNA conformations. It is also recognized as a modified RNA base, but not as a product of oxidative damage.
Performance as an Oxidative Stress Marker
Based on current scientific literature, this compound is not considered a reliable or standard biomarker for generalized oxidative stress. The reasons for this include:
-
Lack of a Direct, Generalizable Formation Mechanism: Unlike 8-oxo-guanine, there is no well-established, general pathway for the formation of this compound as a direct result of attack by common reactive oxygen species like hydroxyl radicals or superoxide.
-
Absence of Correlative Studies: There is a lack of studies demonstrating a consistent correlation between levels of this compound and the incidence or severity of diseases associated with oxidative stress.
-
Primary Role in Other Biological Processes: Its established functions in stabilizing nucleic acid structures suggest that its presence is more likely related to these roles than to indicating oxidative damage.
Comparative Summary
| Feature | 8-Oxo-Guanine (and derivatives) | This compound |
| Formation Mechanism | Direct oxidation of guanine by ROS | Primarily through alkylation by methyl radicals; not a general product of ROS |
| Biological Significance | Mutagenic lesion, triggers DNA repair | Stabilizes Z-RNA/Z-DNA, modified RNA base |
| Utility as an Oxidative Stress Marker | Well-established, widely used, and validated | Not a recognized or commonly used marker |
| Clinical Correlation | Correlated with numerous diseases (cancer, diabetes, etc.)[1][8] | No established correlation with oxidative stress-related diseases |
| Detection Methods | HPLC-ECD, LC-MS/MS, GC-MS, ELISA[4][9] | Primarily research-based detection in specific contexts |
Signaling and Experimental Workflows
Formation of Oxidative Stress Biomarkers
Caption: Formation pathways of 8-Oxo-Guanine and this compound.
General Experimental Workflow for Biomarker Analysis
Caption: A generalized workflow for the analysis of nucleic acid-derived biomarkers.
Experimental Protocols
Quantification of 8-oxodG by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of 8-oxodG.[4]
-
Sample Collection and Storage: Collect urine or tissue samples and store them at -80°C until analysis.
-
DNA Extraction: For tissue samples, extract DNA using a method that minimizes artificial oxidation, such as a sodium iodide-based method.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to its constituent deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase (e.g., 10% methanol (B129727) in 50 mM potassium phosphate (B84403) buffer, pH 5.5) to separate the deoxynucleosides.
-
Electrochemical Detection: Use an electrochemical detector with the potential set to approximately +0.6 V to detect 8-oxodG. The concentration is determined by comparing the peak area to that of a known standard.
-
Quantification of Deoxyguanosine: Simultaneously, quantify the amount of normal deoxyguanosine (dG) using a UV detector at 290 nm. The level of oxidative damage is typically expressed as the ratio of 8-oxodG to 10^5 or 10^6 dG.
Quantification of Urinary 8-oxoGua by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the analysis of 8-oxoGua in complex matrices like urine.
-
Sample Preparation: Thaw urine samples and centrifuge to remove particulate matter. An optional solid-phase extraction (SPE) step can be used for sample cleanup and concentration.
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]8-oxoGua) to the sample to account for matrix effects and variations in instrument response.
-
LC Separation: Inject the sample onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass transitions for 8-oxoGua (e.g., m/z 168 → 140) and the internal standard.
-
Quantification: Quantify the concentration of 8-oxoGua by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion
For researchers investigating oxidative stress, 8-oxo-guanine and its related nucleosides are unequivocally the superior and more scientifically sound biomarkers when compared to this compound. The extensive body of evidence supporting the direct link between ROS and 8-oxo-guanine formation, its biological consequences, and its strong correlation with a multitude of pathological conditions solidify its status as a gold-standard marker. In contrast, this compound lacks the fundamental characteristics of a reliable and generalizable biomarker for oxidative stress. Its formation is not a universal consequence of ROS, and its primary biological roles lie elsewhere. Therefore, experimental designs and interpretations of oxidative stress should rely on well-validated markers like 8-oxo-guanine to ensure the accuracy and relevance of the findings.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation | MDPI [mdpi.com]
- 3. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 8. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 8-Methylguanosine and N7-methylguanosine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid modifications, methylated guanosines play pivotal roles in a myriad of biological processes. Among these, 8-Methylguanosine (8mG) and N7-methylguanosine (m7G) are two isomers that, despite their subtle structural difference, exhibit distinct biochemical properties and biological functions. This guide provides an objective comparative analysis of 8mG and m7G, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences
| Feature | This compound (8mG) | N7-methylguanosine (m7G) |
| Primary Role | Structural stabilization of Z-DNA and Z-RNA | RNA capping, regulation of translation initiation, RNA stability |
| Natural Occurrence | Not well-documented in native RNA/DNA | Abundant in eukaryotic and viral mRNA caps, tRNA, and rRNA |
| Conformation | Favors syn conformation | Primarily in anti conformation |
| Biological Impact | Induces B- to Z-form transition in nucleic acids; potential antitumor activity as a purine (B94841) analog.[1] | Essential for mRNA processing, nuclear export, and cap-dependent translation; implicated in various cancers.[1][2] |
Biochemical and Biophysical Properties
The seemingly minor difference in the position of the methyl group—at the C8 carbon for 8mG versus the N7 nitrogen for m7G—leads to significant divergences in their chemical and structural characteristics.
| Property | This compound (8mG) | N7-methylguanosine (m7G) |
| Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₆N₅O₅⁺ |
| Molecular Weight | 297.27 g/mol | 298.28 g/mol |
| Glycosidic Conformation | Predominantly syn | Predominantly anti |
| Impact on Helix | Potent stabilizer of left-handed Z-DNA and Z-RNA.[3] | Component of the 5' cap structure in right-handed A-form RNA helices. |
| Charge | Neutral | Positive charge on the imidazole (B134444) ring |
Biological Roles and Signaling Pathways
The functional roles of m7G are well-established and central to gene expression, whereas the biological significance of 8mG is primarily understood in the context of nucleic acid structure, with some emerging evidence of cellular effects.
N7-methylguanosine (m7G): A Key Regulator of Gene Expression
N7-methylguanosine is a ubiquitous modification in eukaryotic mRNA, forming the characteristic 5' cap structure (m7GpppN). This cap is crucial for:
-
RNA Stability: The m7G cap protects mRNA from degradation by 5' exonucleases.[1]
-
mRNA Splicing: It facilitates the splicing of pre-mRNA.
-
Nuclear Export: The cap is recognized by the cap-binding complex (CBC), which mediates the export of mRNA from the nucleus to the cytoplasm.
-
Translation Initiation: In the cytoplasm, the cap is bound by the eukaryotic translation initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to initiate protein synthesis.[1]
Dysregulation of m7G metabolism is frequently linked to cancer. Overexpression of the m7G methyltransferase METTL1 and the cap-binding protein eIF4E is associated with the progression of various cancers by promoting the translation of oncogenic mRNAs.[2]
This compound (8mG): A Modulator of Nucleic Acid Structure
The biological roles of 8mG are less defined. Its primary known function is to stabilize the left-handed Z-DNA and Z-RNA conformations. This is due to the steric hindrance caused by the methyl group at the C8 position, which forces the guanine (B1146940) base into a syn conformation, a prerequisite for the Z-form helix.
-
Z-DNA/Z-RNA Stabilization: Incorporation of 8mG into oligonucleotides can induce a transition from the canonical right-handed B-form to the left-handed Z-form, even under physiological salt conditions.[3] The biological relevance of Z-DNA and Z-RNA is an area of active research, with potential roles in transcription and immune response.[4][5]
-
Cell Proliferation: One study has shown that 8mG can induce DNA synthesis and cell growth in mouse 3T3 fibroblasts and splenocytes.[6] The mechanism for this proliferative effect is not fully elucidated but appears to be independent of purine salvage pathways.[6]
-
Antitumor Potential: As a purine nucleoside analog, 8mG is suggested to have potential antitumor activity, likely through mechanisms such as the inhibition of DNA synthesis or induction of apoptosis, though specific data on this is limited.[1]
Experimental Protocols
Synthesis
Synthesis of this compound (for oligonucleotide synthesis): The synthesis of this compound phosphoramidite (B1245037) for incorporation into oligonucleotides typically involves a multi-step chemical synthesis starting from guanosine (B1672433). A general approach is as follows:
-
Protection of functional groups: The amino and hydroxyl groups of guanosine are protected using standard protecting groups to prevent side reactions.
-
Bromination at C8: The protected guanosine is brominated at the C8 position to create an 8-bromoguanosine (B14676) intermediate.
-
Methylation at C8: The 8-bromo group is then substituted with a methyl group, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with a methylating agent.[7]
-
Phosphitylation: A phosphoramidite group is introduced at the 3'-hydroxyl position.
-
Deprotection: The protecting groups are removed to yield the final this compound phosphoramidite, which can be used in an automated DNA/RNA synthesizer.
Synthesis of N7-methylguanosine: N7-methylguanosine can be synthesized by direct methylation of guanosine. A common laboratory-scale method involves:
-
Dissolving Guanosine: Guanosine is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Methylation: A methylating agent, like methyl iodide (CH₃I), is added to the solution. The reaction is typically carried out at room temperature.[8]
-
Purification: The resulting N7-methylguanosine is purified using techniques like chromatography (e.g., HPLC).[8]
Detection and Quantification
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying both 8mG and m7G.
-
Sample Preparation: RNA or DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Analysis: The separated nucleosides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are measured. Specific fragmentation patterns in MS/MS mode are used for unambiguous identification and quantification against known standards.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. 1H and 13C NMR spectra can confirm the position of the methyl group and the overall structure of the modified nucleoside.[6][10] For oligonucleotides containing these modifications, 2D NMR techniques like NOESY can be used to determine the glycosidic bond conformation (syn or anti) and the overall helical structure (B-form vs. Z-form).[4]
Sequencing-based Methods for m7G (m7G-seq): Several high-throughput sequencing methods have been developed to map m7G modifications across the transcriptome. One such method, m7G-quant-seq, involves the following steps:[2]
-
Chemical Reduction: RNA is treated with a reducing agent (e.g., potassium borohydride, KBH₄) which reduces the m7G.
-
Depurination: The reduced m7G is then subjected to mild depurination, creating an abasic site.
-
Reverse Transcription: During reverse transcription for cDNA library preparation, the reverse transcriptase often misincorporates a nucleotide or stalls at the abasic site.
-
Sequencing and Analysis: The resulting mutations or truncations in the sequencing data are computationally analyzed to identify the locations of m7G modifications at single-nucleotide resolution.
Conclusion and Future Perspectives
The comparative analysis of this compound and N7-methylguanosine reveals two molecules with distinct and significant roles in molecular biology. N7-methylguanosine is a well-characterized, fundamental component of gene expression regulation in eukaryotes, with clear implications for diseases like cancer, making it a prime target for therapeutic development.
In contrast, this compound is primarily understood as a powerful tool for studying the structure and function of non-canonical Z-form nucleic acids. While its natural biological roles remain largely enigmatic, emerging evidence of its ability to induce cell proliferation warrants further investigation. Future research should focus on determining if 8mG occurs naturally in cells, identifying the enzymatic machinery that may be involved in its metabolism, and elucidating the downstream pathways affected by its presence. A deeper understanding of 8mG's biological activities could unveil new regulatory mechanisms and potential therapeutic applications, particularly in the context of its pro-proliferative and potential antitumor effects.
For drug development professionals, m7G-related pathways offer established targets for inhibiting cancer cell growth. The unique structural impact of 8mG could be exploited in the design of novel nucleic acid-based therapeutics or as a probe to investigate the biological significance of Z-DNA/Z-RNA. This guide provides a foundational understanding to stimulate further inquiry and innovation in these exciting areas of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell proliferation induced by 8-oxoguanosine and this compound, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of 8-Methylguanosine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications are paramount to unraveling complex biological processes. 8-Methylguanosine (m8G), a post-transcriptional modification, has been identified as a potent stabilizer of Z-RNA, a non-canonical left-handed helical structure of RNA.[1][2][3][4] This structural role suggests its potential involvement in various cellular processes, yet the development of robust methods for its detection remains a significant challenge. This guide provides a comprehensive overview and comparison of potential methodologies for the detection and quantification of this compound, highlighting current capabilities and existing gaps in experimental data.
While direct comparative studies on this compound detection methods are currently limited in published literature, we can extrapolate from techniques successfully employed for other methylated nucleosides, such as N7-methylguanosine (m7G) and N6-methyladenosine (m6A). The primary methodologies available for the detection of RNA modifications fall into three main categories: antibody-based methods, chromatography-based methods, and sequencing-based approaches.
At a Glance: Potential this compound Detection Methods
The following table summarizes the potential methods for this compound detection, with performance characteristics estimated based on their application to other similar RNA modifications. It is crucial to note that the lack of a commercially available, validated antibody specific to this compound currently precludes the widespread application of antibody-based methods.
| Method | Principle | Potential Advantages | Potential Disadvantages | Estimated Sensitivity | Throughput | Relative Cost |
| HPLC-MS/MS | Chromatographic separation of digested RNA nucleosides followed by mass-based identification and quantification. | High specificity and sensitivity, provides absolute quantification. | Requires specialized equipment, complex sample preparation, and can be lower throughput. | High (fmol to pmol range) | Low to Medium | High |
| MeRIP-Seq (Hypothetical) | Immunoprecipitation of m8G-containing RNA fragments using a specific antibody, followed by high-throughput sequencing. | Transcriptome-wide mapping of m8G sites. | No specific antibody is currently available. Potential for antibody cross-reactivity and biases. | High | High | High |
| ELISA (Hypothetical) | Competitive immunoassay using a specific antibody to quantify m8G in a sample. | Rapid, high-throughput, and relatively inexpensive. | No specific antibody is currently available. Lower specificity compared to HPLC-MS/MS. | Medium to High | High | Low |
In-Depth Analysis of Detection Methodologies
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS stands as the gold standard for the absolute quantification of modified nucleosides in RNA. This method offers high specificity and sensitivity, allowing for the precise measurement of this compound levels in a given sample.
The following protocol is a generalized procedure for the analysis of modified nucleosides by HPLC-MS/MS, which can be adapted for this compound.
-
RNA Digestion:
-
Isolate total RNA from the sample of interest using a standard RNA extraction protocol (e.g., TRIzol).
-
To 10 µg of purified RNA, add 2 units of Nuclease P1 and incubate at 37°C for 2 hours in a buffer containing 20 mM sodium acetate (B1210297) (pH 5.3).
-
Add 1 unit of alkaline phosphatase and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleosides.
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z) for this compound: 298.1 (corresponding to [M+H]+).
-
Product Ion (m/z) for this compound: 166.1 (corresponding to the 8-methylguanine (B1496458) base).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthesized this compound standard.
-
The amount of this compound in the sample is determined by comparing its peak area to the standard curve.
-
Antibody-Based Detection Methods (Hypothetical)
Antibody-based methods, such as Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) and Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for studying RNA modifications. However, their application to this compound is currently hindered by the lack of a specific and validated antibody.
MeRIP-Seq combines immunoprecipitation of modified RNA fragments with high-throughput sequencing to provide a transcriptome-wide map of the modification.[5][6][7][8][9]
-
RNA Fragmentation: Fragment total RNA into ~100-nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-8-Methylguanosine antibody (currently unavailable) to enrich for m8G-containing fragments.
-
Library Preparation: Prepare a sequencing library from the immunoprecipitated RNA fragments.
-
High-Throughput Sequencing: Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify peaks of enrichment, which represent m8G sites.
An ELISA for this compound would be a competitive immunoassay for the quantitative determination of m8G in various biological samples.
-
Coating: A microplate is pre-coated with this compound.
-
Competition: Samples containing unknown amounts of m8G and a fixed amount of biotin-labeled anti-m8G antibody (currently unavailable) are added to the wells. The m8G in the sample competes with the coated m8G for antibody binding.
-
Detection: A streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.
-
Signal Generation: A substrate solution is added, and the color development is inversely proportional to the amount of m8G in the sample.
-
Quantification: The concentration of m8G is determined by comparison to a standard curve.
Biological Significance and Future Directions
The primary established role of this compound is structural, where it acts as a powerful stabilizer of Z-form DNA and RNA.[1][2][3][4] Z-form nucleic acids have been implicated in various biological processes, including transcription and antiviral responses. The presence of m8G could therefore be a critical factor in modulating these processes by influencing the local nucleic acid structure. Some purine (B94841) nucleoside analogs have been noted for their broad antitumor activities, which involve the inhibition of DNA synthesis and the induction of apoptosis.[10] However, specific signaling pathways directly regulated by endogenous this compound have yet to be elucidated.
The development of a specific antibody for this compound is the most critical next step for advancing research in this area. Such a tool would unlock the potential of high-throughput techniques like MeRIP-Seq and ELISA, enabling a deeper understanding of the prevalence, distribution, and functional significance of this intriguing RNA modification. Furthermore, the establishment of standardized and validated HPLC-MS/MS protocols will be essential for accurate and reproducible quantification of this compound across different biological contexts. As these methodologies become more accessible, the scientific community will be better equipped to explore the role of this compound in health and disease.
References
- 1. This compound: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 6. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MeRIP-Seq/m6A-seq [illumina.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Z-DNA Stabilization: 8-Methylguanosine vs. 8-methyl-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Z-DNA stabilizing effects of 8-Methylguanosine (m⁸rG) and 8-methyl-2'-deoxyguanosine (m⁸G). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for studying Z-DNA and its biological implications.
Introduction to Z-DNA and Chemical Stabilizers
Z-DNA is a left-handed double helical DNA conformation that is in equilibrium with the canonical right-handed B-DNA. The transition from B-DNA to Z-DNA is sequence-dependent, favoring alternating purine-pyrimidine tracts, and is influenced by environmental factors such as high salt concentrations and negative supercoiling.[1][2] Due to the challenges of studying Z-DNA under physiological conditions, chemical modifications that stabilize the Z-form are invaluable research tools.[3][4] Among these, methylation at the C8 position of guanine (B1146940) has proven effective in promoting the syn conformation necessary for Z-DNA formation.[3] This guide focuses on a direct comparison of two such C8-methylated guanosine (B1672433) analogs: this compound and 8-methyl-2'-deoxyguanosine.
Comparative Analysis of Z-DNA Stabilization
Experimental evidence consistently demonstrates that This compound (m⁸rG) is a significantly more potent stabilizer of Z-DNA than 8-methyl-2'-deoxyguanosine (m⁸G) . The incorporation of m⁸rG into oligonucleotides can induce the Z-conformation even in the absence of high salt concentrations, a feat not achieved with m⁸G.
The primary reason for the superior stabilizing effect of m⁸rG is attributed to thermodynamic factors. The presence of the 2'-hydroxyl group in the ribose sugar of m⁸rG introduces a hydrophilic group into a solvent-exposed region of the Z-DNA helix. This is believed to reduce the entropic penalty associated with ordering water molecules at the helix surface, thereby favoring the Z-conformation.
Quantitative Data Summary
The following table summarizes the quantitative data from studies comparing the B-Z transition of DNA hexamers d(CGCGCG)₂ incorporating either m⁸G or m⁸rG. The midpoint NaCl concentration represents the salt concentration required to achieve a 50:50 equilibrium between the B- and Z-forms. A lower midpoint concentration indicates a stronger stabilization of the Z-form.
| Oligonucleotide Sequence | Midpoint NaCl Concentration for B-Z Transition | Reference |
| d(CGCGCG)₂ (unmodified) | 2.6 M | |
| d(CGC[m⁸G]CG)₂ | 4.5 mM | |
| d(CGC[m⁸rG]CG)₂ | ~0 M (Z-form in the absence of added NaCl) |
Experimental Protocols
The primary methods used to evaluate and compare the Z-DNA stabilizing effects of these modified nucleosides are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy for B-Z Transition Analysis
CD spectroscopy is a fundamental technique for characterizing the B-to-Z DNA transition due to the distinct spectral signatures of the right-handed (B-form) and left-handed (Z-form) helices.
Methodology:
-
Sample Preparation: The synthesized oligonucleotides containing the modified guanosines are dissolved in a low-salt buffer (e.g., 5 mM sodium cacodylate or phosphate (B84403) buffer, pH 7.0).
-
CD Spectra Acquisition: CD spectra are recorded at a constant temperature (e.g., 10°C) over a wavelength range of 220-320 nm.
-
Salt Titration: Aliquots of a high-concentration NaCl solution are incrementally added to the sample, and a CD spectrum is recorded after each addition to monitor the conformational change.
-
Data Analysis: The B-Z transition is monitored by the change in ellipticity at a characteristic wavelength, typically around 295 nm, where the difference between the B- and Z-form spectra is maximal. The B-form exhibits a positive Cotton effect, while the Z-form shows a strong negative band around this wavelength. The midpoint of the transition is determined by plotting the fraction of Z-DNA against the NaCl concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to provide atomic-level confirmation that the stabilized conformation is indeed Z-DNA. The key indicator is the conformation of the guanine nucleobases.
Methodology:
-
Sample Preparation: Lyophilized oligonucleotides are dissolved in an appropriate buffer, often in D₂O or a H₂O/D₂O mixture, to a concentration of around 3.0 mM.
-
NMR Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are acquired.
-
Structural Analysis: The crucial evidence for Z-DNA is the observation of a strong NOE between the H8 proton of the guanine base and the H1' proton of its own deoxyribose sugar. This NOE is only present when the base is in the syn conformation, a hallmark of purines in Z-DNA. In contrast, B-DNA purines are in the anti conformation, where the H8 and H1' protons are too far apart to produce a significant NOE.
Visualization of Experimental Workflow and Concepts
The following diagrams illustrate the experimental workflow for comparing Z-DNA stabilizers and the fundamental concept of the B-Z transition.
Caption: Experimental workflow for comparing Z-DNA stabilizing nucleosides.
Caption: Factors influencing the B-DNA to Z-DNA equilibrium.
Conclusion
The data conclusively show that this compound is a superior Z-DNA stabilizer compared to 8-methyl-2'-deoxyguanosine. This enhanced stability is primarily due to favorable entropic contributions from the 2'-hydroxyl group. For researchers aiming to study Z-DNA structure and its interactions with proteins under conditions that more closely resemble physiological salt concentrations, the incorporation of this compound into synthetic oligonucleotides is the more effective choice. This powerful tool facilitates the investigation of the biological roles of Z-DNA in processes such as transcription and gene regulation.
References
A Comparative Guide to A-form and Z-form RNA Structures and the Influence of 8-Methylguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and thermodynamic properties of A-form and Z-form RNA, with a special focus on the role of 8-methylguanosine in stabilizing the Z-form conformation. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Structural Comparison of A-form and Z-form RNA
RNA typically adopts a right-handed A-form helical structure. However, under specific conditions, such as high salt concentrations or the presence of certain chemical modifications, it can transition to a left-handed Z-form.[1] The structural differences between these two forms are profound and have significant implications for their biological function and recognition by proteins.
Key Structural Parameters
The distinct geometries of A-form and Z-form RNA are characterized by several key helical parameters, which are summarized in the table below.
| Feature | A-form RNA | Z-form RNA |
| Helical Sense | Right-handed | Left-handed |
| Overall Shape | Short and broad | Elongated and narrow |
| Base Pairs per Helical Turn | ~11 | 12 |
| Helical Diameter | ~23 Å | ~18 Å |
| Rise per Residue | ~2.8 Å | ~3.7 Å |
| Glycosidic Bond Conformation | anti for all residues | anti for pyrimidines, syn for purines |
| Sugar Pucker Conformation | C3'-endo | C2'-endo for pyrimidines, C3'-endo for purines |
| Major Groove | Deep and narrow | Flat to non-existent |
| Minor Groove | Wide and shallow | Deep and narrow |
Data compiled from various sources.[2][3][4]
The Role of this compound in Z-form RNA Stabilization
The transition from the canonical A-form to the Z-form is energetically unfavorable under physiological conditions. However, chemical modifications to the RNA bases can significantly lower this energy barrier. One such modification is the methylation of guanosine (B1672433) at the C8 position, forming this compound (m⁸G).
The methyl group at the C8 position creates steric hindrance that favors the syn conformation of the guanine (B1146940) base.[5] As the syn conformation is a defining feature of purines in Z-form RNA, the incorporation of this compound dramatically stabilizes the Z-helix, even at lower salt concentrations.
Thermodynamic Stabilization by this compound
Experimental data from circular dichroism (CD) melting experiments quantify the stabilizing effect of this compound on Z-RNA. The incorporation of 2′-O-methyl-8-methylguanosine (m⁸Gm) into an RNA duplex has been shown to significantly increase its melting temperature (Tm) and lower the free energy of Z-form formation.
| RNA Duplex | Midpoint of A-Z Transition (mM NaClO₄) | Melting Temperature (Tₘ) (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG₃₁₀ (kcal/mol) |
| r(CGCGCG)₂ | >6000 | 58.1 | -54.3 | -163.6 | -3.6 |
| r(CGC[m⁸Gm]CG)₂ | 4000 | 64.1 | -62.5 | -185.7 | -5.0 |
| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 100 | 73.1 | -75.0 | -220.1 | -6.8 |
Data adapted from Balasubramaniyam T, et al. (2018).
Experimental Protocols
The structural and thermodynamic characterization of RNA forms relies on various biophysical techniques. Below are detailed methodologies for two key experiments: Circular Dichroism and Nuclear Magnetic Resonance spectroscopy.
Circular Dichroism (CD) Spectroscopy for A-Z Transition Analysis
CD spectroscopy is a rapid and sensitive method to monitor the conformational changes in RNA. The distinct helical structures of A-form and Z-form RNA produce characteristic CD spectra, allowing for the observation of the A-to-Z transition. A-form RNA typically shows a positive band around 260 nm and a negative band around 210 nm, while Z-form RNA exhibits a negative band near 290 nm and a positive band around 260 nm.
Protocol:
-
Sample Preparation:
-
Dissolve the purified RNA oligonucleotide in a low-salt buffer (e.g., 5 mM sodium phosphate, pH 7.0) to an initial concentration of approximately 0.15 mM.
-
Ensure the sample is free of contaminants that may interfere with UV absorbance.
-
Degas the buffer to remove dissolved oxygen, which can absorb in the far-UV region.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra from 320 nm to 200 nm at a controlled temperature (e.g., 10°C).
-
To induce the A-to-Z transition, titrate the sample with a high-salt solution (e.g., 6 M NaClO₄) and record a spectrum at each salt concentration.
-
For thermal melting studies, record the CD signal at a fixed wavelength (e.g., 260 nm or 295 nm) while gradually increasing the temperature.
-
-
Data Analysis:
-
Plot the change in molar ellipticity at a characteristic wavelength (e.g., 295 nm) against the salt concentration to determine the midpoint of the A-Z transition.
-
For thermal melts, plot the ellipticity versus temperature to determine the melting temperature (Tₘ), which is the midpoint of the unfolding transition.
-
Thermodynamic parameters (ΔH, ΔS, and ΔG) can be derived from the melting curves using appropriate software.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination
NMR spectroscopy provides detailed, atomic-level structural information of RNA in solution. It is instrumental in confirming the glycosidic bond conformations and sugar pucker geometries that define A-form and Z-form RNA.
Protocol:
-
Sample Preparation:
-
For detailed structural studies, isotopically labeled RNA (¹³C, ¹⁵N) is often required, which can be produced by in vitro transcription.
-
Dissolve the lyophilized RNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) to a final concentration of 0.5-1.0 mM.
-
For observing exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, such as ¹H-¹H COSY, TOCSY, and NOESY.
-
For isotopically labeled samples, heteronuclear experiments like ¹H-¹⁵N HSQC and ¹H-¹³C HSQC are crucial for resonance assignment.
-
NOESY spectra are particularly important as they provide through-space proton-proton distances, which are used as restraints in structure calculations.
-
-
Data Analysis and Structure Calculation:
-
Process the raw NMR data using software such as TopSpin or NMRPipe.
-
Assign the chemical shifts of all protons and, if applicable, ¹³C and ¹⁵N nuclei.
-
Identify and quantify NOE cross-peaks to generate a list of distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, AMBER) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
The final set of structures is then validated for stereochemical quality and agreement with the experimental data.
-
Visualizations
The following diagrams illustrate the structural transition between A-form and Z-form RNA and a typical experimental workflow for their characterization.
Caption: A-form to Z-form RNA structural transition pathway.
Caption: Experimental workflow for RNA structural analysis.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Structural analysis of RNA by Circular dichroism (CD) - STEMart [ste-mart.com]
- 5. creative-biostructure.com [creative-biostructure.com]
comparative study of different purine nucleoside analogs in cancer therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various purine (B94841) nucleoside analogs in cancer therapy, supported by experimental data.
Introduction
Purine nucleoside analogs are a class of antimetabolite drugs that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine. Due to their structural similarity, they interfere with the synthesis of nucleic acids, primarily DNA, leading to the inhibition of cell division and the induction of apoptosis in rapidly proliferating cancer cells.[1] This guide focuses on a comparative analysis of several key purine nucleoside analogs used in cancer therapy, including Fludarabine (B1672870), Cladribine (B1669150), Pentostatin, and the newer generation agents Clofarabine and Nelarabine.
Mechanism of Action
The primary mechanism of action for most purine nucleoside analogs involves a multi-step process:
-
Cellular Uptake: The analogs are transported into the cancer cells.
-
Phosphorylation: They are then phosphorylated by intracellular enzymes to their active triphosphate forms.
-
Inhibition of DNA Synthesis: The active triphosphate analogs compete with their natural counterparts (dATP or dGTP) and inhibit key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase.[2][3]
-
Incorporation into DNA: The analogs can also be incorporated into the growing DNA strand, leading to chain termination and DNA fragmentation.[2]
-
Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clltopics.org [clltopics.org]
- 3. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
